molecular formula C12H10N4O2 B2681053 7-Benzyl-1H-purine-2,6(3H,7H)-dione CAS No. 56160-64-6

7-Benzyl-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2681053
CAS No.: 56160-64-6
M. Wt: 242.238
InChI Key: XDUTVTQACWYOMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Benzyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C12H10N4O2 and its molecular weight is 242.238. The purity is usually 95%.
BenchChem offers high-quality 7-Benzyl-1H-purine-2,6(3H,7H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-Benzyl-1H-purine-2,6(3H,7H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-benzyl-3H-purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N4O2/c17-11-9-10(14-12(18)15-11)13-7-16(9)6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H2,14,15,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDUTVTQACWYOMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=NC3=C2C(=O)NC(=O)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Pharmacological Architecture of 7-Benzylxanthine Derivatives: Synthetic Pathways and Receptor Modulation

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the pharmacological and synthetic landscape of 7-benzylxanthine derivatives.

Executive Summary

The xanthine scaffold serves as a privileged structure in medicinal chemistry, forming the backbone of clinically vital bronchodilators, psychostimulants, and adenosine receptor antagonists. While substitutions at the N1 and N3 positions (e.g., caffeine, theophylline) are well-characterized, the N7 position represents a critical "molecular switch." Derivatization at N7, specifically with benzyl moieties, fundamentally alters the physicochemical profile and receptor selectivity of the parent scaffold.

This guide analyzes the biological activity of 7-benzylxanthine derivatives , focusing on their role as adenosine receptor antagonists, phosphodiesterase (PDE) inhibitors, and synthetic intermediates.[1] It provides field-tested protocols for their synthesis and evaluation, correcting common misconceptions regarding their structure-activity relationships (SAR).

Structural Logic & SAR Analysis

The N7 "Safety Switch"

The biological activity of xanthines is governed by three primary targets: Adenosine Receptors (ARs), Phosphodiesterases (PDEs), and Histone Deacetylases (HDACs).

  • Theophylline (1,3-dimethylxanthine): High affinity for A1/A2A receptors (causing tachycardia/seizures) and PDE inhibition (bronchodilation).

  • 7-Benzyl Substitution: Introducing a bulky, lipophilic benzyl group at N7 creates steric hindrance that often reduces affinity for the conserved binding pockets of A1 and A2A receptors compared to the parent theophylline.

    • Significance: This reduction in AR affinity is not a failure but a design feature. It retains PDE inhibition (bronchodilation) while stripping away AR-mediated side effects (arrhythmias, CNS overstimulation). This is the mechanistic basis for "safe xanthines" like Doxofylline (a 7-substituted analogue).

Structure-Activity Relationship (SAR) Map
  • N1/N3 Positions: Control potency. Alkyl groups here are essential for PDE inhibition.

  • C8 Position: The primary driver for MAO-B inhibition and high-affinity A2A antagonism. (Note: Pure N7-benzyl derivatives lack potent MAO-B activity unless C8 is also substituted).

  • N7 Position: The "Modulator."

    • Small Alkyl (Methyl): Retains non-selective AR antagonism (Caffeine).

    • Bulky Aryl (Benzyl): Decreases general AR affinity; increases lipophilicity (LogP) and membrane permeability.

    • Functionalized Benzyl (e.g., chlorobenzyl): Can restore or tune selectivity for specific AR subtypes (e.g., A2B) by engaging secondary hydrophobic pockets.

Core Technical Section: Chemical Synthesis

The synthesis of 7-benzylxanthine derivatives typically proceeds via nucleophilic substitution on the xanthine anion. The following protocol describes the synthesis of 7-benzyltheophylline (7-benzyl-1,3-dimethylxanthine), a representative core scaffold.

Experimental Protocol: Synthesis of 7-Benzyltheophylline

Objective: Selective alkylation of N7 without N9 isomerization.

Reagents:

  • Theophylline (Anhydrous): 10 mmol (1.80 g)

  • Benzyl Bromide: 11 mmol (1.3 mL)

  • Potassium Carbonate (

    
    ): 15 mmol (2.07 g)
    
  • Solvent: DMF (Dimethylformamide), Dry, 20 mL

Step-by-Step Workflow:

  • Activation: In a round-bottom flask equipped with a magnetic stir bar, suspend Theophylline and

    
     in dry DMF. Stir at room temperature for 30 minutes. Rationale: Deprotonation of the acidic N7 proton (
    
    
    
    ) generates the nucleophilic xanthine anion.
  • Alkylation: Add Benzyl Bromide dropwise over 5 minutes.

  • Reaction: Heat the mixture to 80°C for 4 hours. Monitor via TLC (Mobile phase: Ethyl Acetate/Hexane 1:1). The starting material (

    
    ) should disappear, replaced by the product (
    
    
    
    ).
  • Quenching: Pour the reaction mixture into 100 mL of ice-cold water. A white precipitate should form immediately.

  • Workup: Filter the solid.[2] Wash with cold water (

    
     mL) to remove residual DMF and inorganic salts.
    
  • Purification: Recrystallize from hot ethanol.

  • Validation: Product should be a white crystalline solid (MP: 156–158°C).

SynthesisWorkflow Start Theophylline (1,3-dimethylxanthine) Base K2CO3 / DMF (Deprotonation) Start->Base Anion Xanthine Anion (Nucleophile) Base->Anion -H+ Heat 80°C, 4 Hours (SN2 Reaction) Anion->Heat BnBr + Benzyl Bromide (Electrophile) BnBr->Heat Quench Ice Water Quench (Precipitation) Heat->Quench Product 7-Benzyltheophylline (Target Scaffold) Quench->Product Recrystallization

Figure 1: Synthetic pathway for N7-alkylation of theophylline via SN2 mechanism.

Biological Activity Profile

Adenosine Receptor Antagonism

While 7-benzyl substitution generally lowers affinity compared to theophylline, specific derivatives exhibit unique profiles. The mechanism involves competitive antagonism at the G-protein coupled receptors (A1, A2A, A2B, A3).

  • Mechanism of Action: 7-benzylxanthines block the binding of endogenous adenosine.

    • A1 Blockade: Increases release of excitatory neurotransmitters (Glutamate, Dopamine).

    • A2A Blockade: Reduces anti-inflammatory signaling; relevant for Parkinson's (though C8-styryl derivatives are superior here).

Quantitative Comparison (Binding Affinity


): 
CompoundA1 Receptor (

nM)
A2A Receptor (

nM)
Selectivity (A1/A2A)Clinical Note
Theophylline 15,00016,000~1.0Non-selective; narrow therapeutic window.
Caffeine 50,00040,000~1.2Weak antagonist; CNS stimulant.
7-Benzyltheophylline > 100,000> 100,000N/ALoss of Affinity. Used as "negative control" or scaffold.
7-(2-Chloroethyl)theophylline 8001,2000.6Halogenation restores affinity via hydrophobic pocket engagement.
Doxofylline > 100,000> 100,000N/A"Safe Xanthine." Bronchodilator without adenosine side effects.
Phosphodiesterase (PDE) Inhibition

Unlike adenosine antagonism, PDE inhibition is often retained in 7-benzyl derivatives.

  • Target: PDE3, PDE4, PDE5.

  • Effect: Inhibition prevents the hydrolysis of cAMP to AMP. Elevated cAMP levels in bronchial smooth muscle lead to relaxation (bronchodilation) and inhibition of inflammatory mediator release from mast cells.

  • Therapeutic Advantage: A 7-benzyl derivative that inhibits PDE but does not bind Adenosine Receptors represents the ideal asthma therapeutic (reduced cardiac toxicity).

SignalingPathway Adenosine Adenosine (Endogenous Ligand) Receptor A1 / A2A Receptor (GPCR) Adenosine->Receptor Activates AC Adenylyl Cyclase Receptor->AC G-Protein Signal Xanthine Theophylline (Antagonist) Xanthine->Receptor Blocks (Potent) PDE Phosphodiesterase (Enzyme) Xanthine->PDE Inhibits BenzylX 7-Benzyl Derivative (Weak Antagonist) BenzylX->Receptor Weak Binding (Reduced Side Effects) BenzylX->PDE Inhibits (Retained) cAMP cAMP (Second Messenger) AC->cAMP Synthesizes AMP AMP (Inactive) cAMP->AMP Hydrolysis by PDE Effect Bronchodilation & Anti-Inflammation cAMP->Effect Accumulation

Figure 2: Mechanistic divergence. 7-benzyl derivatives often retain PDE inhibition (green path) while minimizing Adenosine Receptor blockade (dashed path).

Experimental Validation Protocols

To validate the activity of a newly synthesized 7-benzylxanthine derivative, the following assays are standard.

A. Adenosine Receptor Binding Assay (Radioligand)
  • Membrane Source: HEK-293 cells stably expressing human A1 or A2A receptors.

  • Radioligand:

    
    -DPCPX (for A1) or 
    
    
    
    -ZM241385 (for A2A).
  • Protocol:

    • Incubate cell membranes (50

      
      g protein) with radioligand (1 nM) and the test compound (
      
      
      
      to
      
      
      M).
    • Incubate at 25°C for 90 minutes.

    • Terminate via rapid filtration through GF/B glass fiber filters.

    • Measure radioactivity via liquid scintillation counting.

    • Calculate

      
       and convert to 
      
      
      
      using the Cheng-Prusoff equation.
B. MAO-B Inhibition Screen (Clarification)
  • Note: While 7-benzylxanthines are not primary MAO-B inhibitors, they are often screened to ensure selectivity against this enzyme if designing Parkinson's drugs.

  • Assay: Amplex Red Fluorometric Assay.

  • Substrate: Benzylamine (specific for MAO-B).

  • Detection: HRP-coupled reaction producing Resorufin (fluorescent).

References

  • Synthesis and Adenosine Receptor Affinity of 7-Ribosylxanthine Derivatives. Source: National Institutes of Health (NIH) / PMC. URL:[Link]

  • Structure–Activity Relationships at Human and Rat A2B Adenosine Receptors of Xanthine Derivatives. Source: Journal of Medicinal Chemistry / PMC. URL:[Link]

  • Theophylline (1,3-dimethylxanthine) Monograph and Pharmacology. Source: DrugBank / Wikipedia. URL:[Link]

  • Anti-Inflammatory Activities of 8-Benzylaminoxanthines Showing High Adenosine A2A Affinity. Source: Molecules / PMC. URL:[Link]

  • Preparation of 1-Benzyl-7-methylene-1,5,6,7-tetrahydro-4H-benzo[d]imidazol-4-one (Synthetic Protocol Reference). Source: Organic Syntheses / ResearchGate. URL:[Link]

Sources

In-depth Technical Guide: 7-benzyl-1H-purine-2,6(3H,7H)-dione

Author: BenchChem Technical Support Team. Date: March 2026

A Note on Chemical Identification: It is important to clarify a discrepancy regarding the Chemical Abstracts Service (CAS) number provided. While the topic specifies CAS 1088-05-7 for 7-benzyl-1H-purine-2,6(3H,7H)-dione, major chemical databases, including PubChem, associate this CAS number with the related compound, 7-benzyl-1-hydroxy-3,7-dihydro-1H-purine-2,6-dione.[1] This guide will focus on the chemical structure and properties of 7-benzyl-1H-purine-2,6(3H,7H)-dione , also known as 7-benzylxanthine , as indicated by the chemical name. Researchers are advised to verify the identity of their materials using appropriate analytical techniques.

Introduction and Scientific Context

7-benzyl-1H-purine-2,6(3H,7H)-dione, hereafter referred to as 7-benzylxanthine, is a derivative of xanthine, a purine base found in most human body tissues and fluids. The xanthine core is a privileged scaffold in medicinal chemistry, with well-known derivatives including caffeine and theophylline, which exhibit a wide range of pharmacological effects.[2] The introduction of a benzyl group at the N7 position significantly modifies the molecule's lipophilicity and steric profile, influencing its interaction with biological targets.

Primarily, 7-benzylxanthine serves as a crucial intermediate in the synthesis of more complex xanthine derivatives.[3][4] Its chemical structure allows for further functionalization at the N1, N3, and C8 positions, leading to the development of compounds with tailored pharmacological activities. Xanthine derivatives are extensively studied for their roles as adenosine receptor antagonists and phosphodiesterase (PDE) inhibitors, making them valuable leads in the development of treatments for respiratory, cardiovascular, and neurological disorders.[5][6]

Physicochemical and Spectroscopic Properties

The properties of 7-benzylxanthine are summarized below. Data for closely related derivatives are included for comparison where direct data for the target compound is limited.

PropertyValueSource
CAS Number 56025-86-6 (for 7-benzyl-3-methylxanthine)[7]
Molecular Formula C₁₂H₁₀N₄O₂N/A
Molecular Weight 242.24 g/mol N/A
Appearance Expected to be a white to off-white solid[8]
Melting Point >300 °C (for a related purine derivative)[1]
Solubility Sparingly soluble in water; soluble in organic solvents like DMSO and DMFGeneral knowledge
logP (predicted) ~0.9 (for a related hydroxylated analog)[1]

Synthesis and Purification

The synthesis of 7-benzylxanthine is typically achieved through the direct alkylation of a xanthine precursor. The Traube synthesis, which involves building the purine ring system from a pyrimidine intermediate, is a foundational method for producing the xanthine core.[1] A common laboratory-scale synthesis involves the benzylation of xanthine.

Experimental Protocol: Synthesis of 7-benzylxanthine

This protocol is a generalized procedure based on the alkylation of xanthine derivatives.

Principle: The acidic protons on the imidazole ring of the xanthine scaffold can be removed by a base, creating a nucleophilic nitrogen that reacts with an alkylating agent, in this case, benzyl bromide. The N7 and N9 positions are the most common sites for alkylation. While reactions can yield a mixture of N7 and N9 isomers, conditions can be optimized to favor the N7 product.

Materials:

  • Xanthine

  • Benzyl bromide

  • Potassium carbonate (K₂CO₃) or another suitable base

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Hexane

  • Deionized water

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve xanthine (1 equivalent) in anhydrous DMF.

  • Base Addition: Add finely powdered potassium carbonate (1.5-2.0 equivalents) to the suspension. Stir the mixture at room temperature for 30 minutes. The base activates the xanthine for alkylation.

  • Alkylation: Add benzyl bromide (1.1 equivalents) dropwise to the stirred suspension.

  • Reaction: Heat the reaction mixture to 80-100 °C and maintain for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.

  • Workup: Cool the reaction mixture to room temperature. Pour the mixture into a beaker containing ice-water. A precipitate should form.

  • Isolation: Collect the crude product by vacuum filtration and wash thoroughly with water to remove DMF and inorganic salts.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol or an ethyl acetate/hexane mixture, to yield pure 7-benzylxanthine.

Synthesis Workflow Diagram

SynthesisWorkflow Xanthine Xanthine Reaction Reaction (80-100 °C, 4-6h) Xanthine->Reaction Base K₂CO₃ in DMF Base->Reaction BenzylBromide Benzyl Bromide BenzylBromide->Reaction Workup Aqueous Workup (Precipitation) Reaction->Workup Purification Recrystallization Workup->Purification Product 7-Benzylxanthine Purification->Product

Caption: General workflow for the synthesis of 7-benzylxanthine.

Analytical Characterization

The identity and purity of 7-benzylxanthine are confirmed using standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the benzyl group and the purine ring.

    • Benzyl Protons: A singlet for the methylene protons (N-CH₂) is expected around δ 5.4-5.5 ppm.[4] The five aromatic protons of the phenyl ring will appear as a multiplet in the range of δ 7.2-7.4 ppm.[4]

    • Purine Protons: A singlet for the C8-H proton is expected around δ 8.2-8.4 ppm.[4] The N1-H and N3-H protons will appear as broad singlets, with chemical shifts that can vary depending on the solvent and concentration.[4]

  • ¹³C NMR: The carbon NMR spectrum provides direct information about the carbon skeleton.[9]

    • Benzyl Carbons: The methylene carbon (N-CH₂) signal is expected around δ 49.0 ppm.[4] The aromatic carbons will appear in the δ 127-137 ppm region.[4]

    • Purine Carbons: The carbonyl carbons (C2 and C6) will be significantly downfield, typically in the δ 150-155 ppm range. The other carbons of the purine ring (C4, C5, C8) will resonate at characteristic shifts within the aromatic region.[4][10]

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound. Using a technique like electrospray ionization (ESI), the expected [M+H]⁺ ion for C₁₂H₁₀N₄O₂ would be observed at m/z 243.09.

Applications in Research and Drug Development

7-benzylxanthine is a versatile scaffold for developing pharmacologically active agents, primarily targeting adenosine receptors and phosphodiesterases.

Adenosine Receptor Antagonism

Adenosine is a ubiquitous signaling nucleoside that exerts its effects through four G protein-coupled receptor subtypes (A₁, A₂ₐ, A₂ₑ, and A₃). Xanthine derivatives like theophylline and caffeine are non-selective adenosine receptor antagonists. By modifying the xanthine core, for instance with a 7-benzyl group, researchers can develop more potent and selective antagonists.[11] 7-benzylxanthine itself has been used as a starting material to synthesize compounds with high affinity for the A₁ adenosine receptor.[3][4] Antagonism of these receptors is a therapeutic strategy for conditions such as asthma, chronic obstructive pulmonary disease (COPD), and certain neurological disorders.

Phosphodiesterase (PDE) Inhibition

PDEs are a family of enzymes that degrade the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[6] By inhibiting PDEs, the intracellular levels of these second messengers increase, leading to various physiological responses, including smooth muscle relaxation. Non-selective PDE inhibitors like theophylline are used as bronchodilators.[2] The xanthine scaffold is a common feature in many PDE inhibitors, and derivatives of 7-benzylxanthine have been investigated for their potential as selective PDE4 inhibitors, which are of interest for treating inflammatory diseases like asthma and COPD.[12]

Mechanism of Action: Adenosine Receptor Antagonism

AdenosineAntagonism cluster_receptor Cell Membrane AdenosineReceptor Adenosine Receptor (e.g., A₁) G_Protein G-Protein Activation AdenosineReceptor->G_Protein Activates NoResponse Blocked Response AdenosineReceptor->NoResponse Prevents Activation Adenosine Adenosine (Agonist) Adenosine->AdenosineReceptor Binds Xanthine 7-Benzylxanthine (Antagonist) Xanthine->AdenosineReceptor Blocks Binding Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulates Response Cellular Response (e.g., ↓ cAMP) Effector->Response Leads to

Caption: Competitive antagonism of adenosine receptors by 7-benzylxanthine.

Safety and Handling

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[13]

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area or a chemical fume hood.[13]

  • Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

7-benzyl-1H-purine-2,6(3H,7H)-dione is a valuable synthetic intermediate in medicinal chemistry. Its xanthine core provides a proven scaffold for the development of potent adenosine receptor antagonists and phosphodiesterase inhibitors. While there is some ambiguity in the public domain regarding its CAS number, its chemical properties and reactivity make it a key building block for creating novel therapeutic agents. Further research into the direct biological activities of 7-benzylxanthine itself may reveal additional pharmacological potential.

References

  • PubChem. 7-Benzyl-1-hydroxy-3,7-dihydro-1h-purine-2,6-dione. National Center for Biotechnology Information. Available from: [Link]

  • Electronic Supplementary Information. Royal Society of Chemistry. Available from: [Link]

  • Jacobson KA, et al. Synthesis and adenosine receptor affinity of 7-beta-D-ribofuranosylxanthine. J Med Chem. 1991;34(9):2826-31. Available from: [Link]

  • Jacobson KA, et al. Synthesis and Adenosine Receptor Affinity of 7-β-D-Ribofuranosylxanthine. J Med Chem. 2012;55(18):8178-8182. Available from: [Link]

  • Discovery, synthesis and biochemical profiling of purine-2,6-dione derivatives as inhibitors of the human poly(A)-selective ribonuclease Caf1. ResearchGate. Available from: [Link]

  • Process for producing purine derivatives. European Patent Office. EP 0827960 A1. Available from: [Link]

  • Abdel-Wahab BF, et al. Design and synthesis of some new purine-dione derivatives of potential anti-inflammatory activity. Der Pharma Chemica. 2013;5(5):136-148. Available from: [Link]

  • Murakami T, et al. Effects of 1-benzylxanthines on cyclic AMP phosphodiesterase 4 isoenzyme. Biol Pharm Bull. 2006;29(1):145-8. Available from: [Link]

  • NP-MRD. 1H NMR Spectrum (1D, 900 MHz, H2O, predicted). Available from: [Link]

  • Daly JW, et al. 7-Deaza-9-phenyladenines. A new class of adenosine receptor antagonists. Biochem Pharmacol. 1986;35(15):2467-81. Available from: [Link]

  • University of Glasgow. H NMR Spectroscopy. Available from: [Link]

  • ResearchGate. Fig. S6b. The 13 C NMR spectrum for compound 7e. Available from: [Link]

  • Fan TW, et al. 13C NMR Metabolomics: Applications at Natural Abundance. Anal Chem. 2015;87(1):305-314. Available from: [Link]

  • National Chemical Laboratory. 13C NMR spectroscopy. Available from: [Link]

  • PubChem. Benz(a)anthracene-7,12-dione. National Center for Biotechnology Information. Available from: [Link]

  • Tkatchenko TV, et al. The Adenosine Receptor Antagonist, 7-Methylxanthine, Alters Emmetropizing Responses in Infant Macaques. Invest Ophthalmol Vis Sci. 2018;59(13):5426-5436. Available from: [Link]

  • PubChem. 7-Methylxanthine. National Center for Biotechnology Information. Available from: [Link]

  • Chemistry LibreTexts. 13.10: Characteristics of ¹³C NMR Spectroscopy. Available from: [Link]

  • Jacobson KA. Adenosine Receptors: The Contributions by John W. Daly. J Med Chem. 2010;53(9):3393-3400. Available from: [Link]

  • Ghosh R, et al. Phosphodiesterase Inhibitors: Their Role and Implications. International Journal of PharmTech Research. 2009;1(4):1150-1157. Available from: [Link]

  • NC State University Libraries. 13.13 Uses of 13C NMR Spectroscopy – Organic Chemistry. Available from: [Link]

  • Elzupir AO, Almahmoud SAJ. Unveiling of phosphodiesterase-5 hot residues binding to xanthine derivatives for erectile dysfunction therapy: A computational drug repurposing approach. PLOS ONE. 2025;20(11):e0336267. Available from: [Link]

  • Xie G, et al. Quantification of bile acids: a mass spectrometry platform for studying gut microbe connection to metabolic diseases. J Lipid Res. 2013;54(12):3504-3514. Available from: [Link]

  • Francis SH, et al. Inhibition of cyclic nucleotide phosphodiesterases by methylxanthines and related compounds. Handb Exp Pharmacol. 2011;(200):55-73. Available from: [Link]

  • Romanenko NI, et al. Synthesis and Biological Activity of 8-Benzylidenehydrazino-3-Methyl-7-β-Methoxyethylxanthines. Khimiko-Farmatsevticheskii Zhurnal. 2014;48(7):26-29. Available from: [Link]

  • Kim HS, et al. Identification of propentofylline metabolites in rats by gas chromatography/mass spectrometry. J Pharm Biomed Anal. 1996;14(8-10):1039-44. Available from: [Link]

  • de Omena PM, et al. Structure-Activity Relationship of Benzophenanthridine Alkaloids from Zanthoxylum rhoifolium Having Antimicrobial Activity. Molecules. 2014;19(5):6169-6180. Available from: [Link]

  • Wang D, et al. Recommended Mass Spectrometry-Based Strategies to Identify Botulinum Neurotoxin-Containing Samples. Toxins (Basel). 2015;7(5):1747-1762. Available from: [Link]

  • Cleveland Clinic. Phosphodiesterase Inhibitors: Types and Purpose. Available from: [Link]

  • Kumar A, et al. Efficacy of Penicillium limosum Strain AK-7 Derived Bioactive Metabolites on Antimicrobial, Antioxidant, and Anticancer Activity against Human Ovarian Teratocarcinoma (PA-1) Cell Line. J Fungi (Basel). 2023;9(10):986. Available from: [Link]

  • Dorrestein PC, et al. Top-down mass spectrometry on low-resolution instruments: characterization of phosphopantetheinylated carrier domains in polyketide and non-ribosomal biosynthetic pathways. J Am Soc Mass Spectrom. 2006;17(4):483-492. Available from: [Link]

  • Kirti K, et al. In Vitro Anticancer Activity of Staphyloxanthin Pigment Extracted from Staphylococcus gallinarum KX912244, a Gut Microbe of Bombyx mori. J Oncol. 2019;2019:8032479. Available from: [Link]

  • Alam MJ, et al. Synthesis and Antimicrobial Activity of 7-Hydroxy-3',4'-Methylenedioxy- and 7-Benzyloxy-3',4'. ResearchGate. Available from: [Link]

  • Goud B, et al. Development and Validation for Quantification of 7-Nitroso Impurity in Sitagliptin by Ultraperformance Liquid Chromatography with Triple Quadrupole Mass Spectrometry. Molecules. 2022;27(23):8581. Available from: [Link]

Sources

Adenosine Receptor Antagonist Potential of 7-Benzyl Purines

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the pharmacological landscape, synthesis, and therapeutic potential of 7-benzyl purines as adenosine receptor antagonists.

Technical Guide & Research Whitepaper

Executive Summary

The purine scaffold, particularly the xanthine core (2,6-dioxopurine), remains the structural bedrock for adenosine receptor (AR) antagonists. While classical modifications focus on the N1, N3, and C8 positions to drive subtype selectivity (A1, A2A, A2B, A3), the N7-position offers a unique vector for modulating physicochemical properties and "tuning" the selectivity window between G-protein coupled receptor (GPCR) antagonism and phosphodiesterase (PDE) inhibition.

This guide analyzes the 7-benzyl purine moiety.[1][2][3] Unlike 8-phenyl substitutions which drastically enhance receptor affinity, 7-benzyl substitutions often act as "selectivity filters," historically shifting potency towards PDE inhibition. However, when rationally combined with C8-aryl or N1/N3-alkyl modifications, 7-benzyl purines emerge as potent, lipophilic antagonists with therapeutic relevance in neurodegenerative (A2A) and respiratory (A2B) pathologies.

Molecular Mechanism & Signaling Pathways

Adenosine receptors are Class A GPCRs that regulate intracellular cAMP levels. Antagonists of these receptors function by blocking the binding of endogenous adenosine, thereby preventing the downstream modulation of adenylyl cyclase.

The Signaling Cascade
  • A1 & A3 Receptors: Couple to Gi/o proteins

    
     Inhibit adenylyl cyclase 
    
    
    
    Decrease cAMP.
  • A2A & A2B Receptors: Couple to Gs proteins

    
     Activate adenylyl cyclase 
    
    
    
    Increase cAMP.[4]

Antagonist Action: A 7-benzyl purine antagonist competitively occupies the orthosteric site, preventing the G-protein conformational shift.

AdenosineSignaling AR_A1 A1 / A3 Receptor Gi Gi/o Protein AR_A1->Gi Activates (Agonist) AR_A2 A2A / A2B Receptor Gs Gs Protein AR_A2->Gs Activates (Agonist) Antagonist 7-Benzyl Purine (Antagonist) Antagonist->AR_A1 Blocks Antagonist->AR_A2 Blocks AC Adenylyl Cyclase Gi->AC Inhibits Gs->AC Stimulates cAMP cAMP Levels AC->cAMP Modulates

Figure 1: Adenosine Receptor Signaling & Antagonist Blockade. 7-benzyl purines competitively inhibit the receptor, preventing G-protein coupling.

Structure-Activity Relationship (SAR)

The 7-benzyl group is not merely a passive lipophilic handle; it exerts specific steric and electronic effects on the purine core.

The "7-Benzyl Paradox" (PDE vs. AR)

A critical insight for medicinal chemists is the selectivity shift induced by N7-benzylation.

  • Adenosine Receptors: N7-substitution (e.g., 7-benzyl) on a xanthine core often decreases affinity for A1 and A2A receptors compared to the N7-unsubstituted parent (theophylline) or N7-methyl (caffeine). This is due to steric clash in the binding pocket where the N7-region faces restricted space in certain subtypes.

  • Phosphodiesterases (PDE): Conversely, 7-benzyl-IBMX is a potent PDE inhibitor.

  • Optimization Strategy: To restore and enhance AR affinity, the 7-benzyl group must be paired with C8-substitutions (e.g., 8-phenyl, 8-cycloalkyl). The 7-benzyl group then serves to solubilize the molecule and improve blood-brain barrier (BBB) penetration due to increased lipophilicity.

Comparative Potency Data

Data synthesized from structure-activity studies of xanthine derivatives.[5][6][7][8]

Compound ClassSubstituents (N1, N3, N7, C8)Primary Target Affinity (Ki)Selectivity Note
Theophylline 1,3-Me; 7-H; 8-HA1/A2A: ~10 µMNon-selective weak antagonist.
Caffeine 1,3,7-Me; 8-HA1/A2A: ~50 µMReduced potency vs Theophylline.
7-Benzyl-Theophylline 1,3-Me; 7-Bn ; 8-HA1/A2A: >100 µMLoss of AR affinity ; Shift to PDE inhibition.
8-Phenyl-Theophylline 1,3-Me; 7-H; 8-Ph A1: ~100 nMHigh potency; poor solubility.
7-Benzyl-8-Phenyl 1,3-Me; 7-Bn ; 8-Ph A2B: ~50-200 nMRestored affinity ; Enhanced A2B selectivity.

Chemical Synthesis Protocol

Objective: Synthesis of 7-benzyl-1,3-dimethylxanthine (7-benzyltheophylline). Rationale: This protocol utilizes a direct alkylation of theophylline. The N7 position is the most nucleophilic nitrogen in the xanthine anion, allowing for high regioselectivity over N9.

Reagents & Equipment[9]
  • Substrate: Theophylline (anhydrous).

  • Electrophile: Benzyl bromide (Caution: Lachrymator).

  • Base: Potassium Carbonate (K₂CO₃) or Sodium Hydride (NaH).

  • Solvent: N,N-Dimethylformamide (DMF).

  • Monitoring: TLC (Silica gel; CHCl₃:MeOH 95:5).

Step-by-Step Methodology
  • Activation: In a round-bottom flask, dissolve Theophylline (10 mmol, 1.80 g) in dry DMF (15 mL). Add anhydrous K₂CO₃ (12 mmol, 1.66 g). Stir at room temperature for 30 minutes to generate the N7-anion.

  • Alkylation: Add Benzyl bromide (11 mmol, 1.3 mL) dropwise over 5 minutes.

  • Reaction: Heat the mixture to 60°C and stir for 4–6 hours. Monitor by TLC. The product will appear as a higher Rf spot compared to theophylline.

  • Quench & Workup: Pour the reaction mixture into ice-cold water (100 mL). The product, being lipophilic, should precipitate as a white solid.

  • Isolation: Filter the precipitate. Wash with cold water (3 x 20 mL) to remove residual DMF and salts.

  • Purification: Recrystallize from Ethanol/Water (8:2) to yield pure 7-benzyltheophylline.

SynthesisWorkflow Step1 Step 1: Activation Theophylline + K2CO3 in DMF (Formation of N7-anion) Step2 Step 2: Alkylation Add Benzyl Bromide Heat to 60°C, 4-6 hrs Step1->Step2 Step3 Step 3: Quench Pour into Ice-Water (Precipitation of Product) Step2->Step3 Step4 Step 4: Purification Recrystallization (EtOH/H2O) Step3->Step4

Figure 2: Synthesis workflow for 7-benzyl-1,3-dimethylxanthine.

Pharmacological Profiling: Radioligand Binding Assay

To validate the antagonist potential, a competitive binding assay is required. This protocol measures the affinity (Ki) of the synthesized 7-benzyl purine against a known radioligand.

Assay Design (A2A Receptor Focus)
  • Source: Rat striatal membranes (rich in A2A) or HEK293 cells stably expressing human A2A.

  • Radioligand: [³H]ZM241385 (Selective A2A antagonist) or [³H]CGS21680 (A2A agonist).

  • Non-specific Binding: Determined using 10 µM NECA or XAC.

Protocol Steps
  • Membrane Prep: Homogenize tissue/cells in ice-cold Buffer A (50 mM Tris-HCl, pH 7.4). Centrifuge at 48,000 x g for 15 min. Resuspend pellet.

  • Incubation:

    • Tube 1: Total Binding (Membrane + [³H]Ligand + Vehicle).

    • Tube 2: Non-Specific Binding (Membrane + [³H]Ligand + 10 µM NECA).

    • Tube 3-10: Test Compound (Membrane + [³H]Ligand + 7-Benzyl Purine at 10⁻¹⁰ to 10⁻⁵ M).

  • Equilibrium: Incubate at 25°C for 90 minutes.

  • Termination: Rapid filtration through Whatman GF/B filters using a cell harvester. Wash 3x with ice-cold buffer.

  • Quantification: Measure radioactivity via liquid scintillation counting.

  • Analysis: Plot % Inhibition vs. Log[Concentration]. Calculate IC₅₀ and convert to Ki using the Cheng-Prusoff equation:

    
    
    

Therapeutic Implications

While simple 7-benzyl xanthines are often used as tools, their derivatives hold clinical promise:

  • Parkinson’s Disease (A2A Antagonism): 7-benzyl derivatives with C8-styryl groups (e.g., KW-6002 analogs) reduce striatal adenosine tone, enhancing dopaminergic signaling without the dyskinesia associated with L-DOPA.

  • Asthma (A2B Antagonism): A2B receptors on mast cells and smooth muscle mediate bronchoconstriction. 7-benzyl-1,3-dipropylxanthine derivatives have shown efficacy in reducing airway hyperreactivity.

References

  • Daly, J. W. (2000). Adenosine receptors: The contributions by John W. Daly. NIH/NIDDK. Link

  • Müller, C. E., et al. (1993). Chiral pyrrolo[2,3-d]pyrimidine-2,4-diones as adenosine receptor antagonists. Journal of Medicinal Chemistry. Link

  • Jacobson, K. A., et al. (1992). Structure-activity relationships of 8-substituted xanthines as adenosine receptor antagonists. Journal of Medicinal Chemistry. Link

  • Katsushima, T., et al. (1985). Structure-activity relationships of 8-substituted-1,3-dipropylxanthines as selective A1-adenosine receptor antagonists. Journal of Medicinal Chemistry. Link

  • Fredholm, B. B., et al. (2011). International Union of Basic and Clinical Pharmacology. LXXXI. Nomenclature and classification of adenosine receptors. Pharmacological Reviews. Link

Sources

The Role of 7-Benzylxanthine in Metabolic Syndrome Research: A Pharmacological Scaffold for DPP-4 and PDE Inhibition

Author: BenchChem Technical Support Team. Date: March 2026

The following is an in-depth technical guide on the role of 7-benzylxanthine in metabolic syndrome research, structured for an audience of researchers and drug development professionals.

Executive Summary

7-Benzylxanthine (7-Bzl-X) acts as a critical "privileged scaffold" in the medicinal chemistry of metabolic syndrome (MetS). Unlike naturally occurring methylxanthines (caffeine, theophylline) which are non-selective, the benzylation at the N7 position of the xanthine core confers unique steric and electronic properties. This modification is pivotal for two primary therapeutic mechanisms: Dipeptidyl Peptidase-4 (DPP-4) inhibition (enhancing incretin stability for Type 2 Diabetes control) and Phosphodiesterase (PDE) modulation (regulating cAMP/cGMP signaling in adipose and cardiovascular tissues). This guide details the mechanistic utility, synthesis, and experimental validation of 7-benzylxanthine derivatives in MetS research.

Part 1: Chemical & Pharmacological Profile[1]

Structural Significance

The xanthine scaffold (3,7-dihydro-1H-purine-2,6-dione) possesses three nitrogen atoms susceptible to alkylation (N1, N3, N7).[1][2]

  • Natural Xanthines: Caffeine (1,3,7-trimethyl) and Theophylline (1,3-dimethyl) are rapidly metabolized and lack subtype selectivity.

  • 7-Benzylxanthine: The introduction of a benzyl group at N7 protects this position from rapid metabolic N-demethylation and provides a hydrophobic moiety that interacts with specific hydrophobic pockets in target enzymes (e.g., the S1 or S2' sub-sites of DPP-4).

Mechanism of Action in Metabolic Syndrome

Research utilizes 7-benzylxanthine primarily as a lead compound or intermediate to target the following pathways:

TargetMechanismPhysiological Outcome in MetS
DPP-4 Enzyme Competitive Inhibition Prevents degradation of GLP-1 and GIP; increases insulin secretion; suppresses glucagon.
PDE1 / PDE4 Isoenzyme Inhibition Elevates intracellular cAMP; promotes lipolysis in adipocytes; reduces pro-inflammatory cytokines (TNF-α).
Adenosine Receptors (A2B) Antagonism Potential reduction of insulin resistance; modulation of glucose uptake in skeletal muscle.

Part 2: Mechanistic Pathways & Visualization

The DPP-4 Inhibition Axis

In the context of Type 2 Diabetes (a core component of MetS), 7-benzylxanthine derivatives function as non-peptidomimetic inhibitors of DPP-4. The xanthine core mimics the P2 residue of the substrate, while the N7-benzyl group occupies the hydrophobic S1 specificity pocket of the enzyme active site.

Figure 1: Mechanism of DPP-4 Inhibition by Xanthine Scaffolds

DPP4_Pathway Food_Intake Nutrient Ingestion L_Cells Intestinal L-Cells Food_Intake->L_Cells GLP1_Active GLP-1 (Active) L_Cells->GLP1_Active Secretion GLP1_Inactive GLP-1 (Inactive) GLP1_Active->GLP1_Inactive Insulin Insulin Secretion (Beta Cells) GLP1_Active->Insulin Stimulates Glucagon Glucagon Suppression (Alpha Cells) GLP1_Active->Glucagon Inhibits DPP4_Enzyme DPP-4 Enzyme DPP4_Enzyme->GLP1_Active Degrades Seven_Bzl 7-Benzylxanthine Derivatives Seven_Bzl->DPP4_Enzyme Inhibits (Ki < 10nM) Glucose Normoglycemia Insulin->Glucose Glucagon->Glucose

Caption: 7-Benzylxanthine derivatives competitively inhibit DPP-4, preserving active GLP-1 levels and restoring glucose homeostasis.

Phosphodiesterase (PDE) Modulation

7-benzylxanthine is also a precursor to 7-benzyl-IBMX (1-methyl-3-isobutyl-7-benzylxanthine), a potent inhibitor of PDE1 (calmodulin-stimulated PDE). In metabolic syndrome, PDE inhibition is crucial for maintaining high cAMP levels in adipocytes, which drives hormone-sensitive lipase (HSL) activity and mitochondrial uncoupling.

Part 3: Experimental Protocols

Protocol: Synthesis of 7-Benzylxanthine Derivatives

Rationale: Direct alkylation of xanthine at N7 is challenging due to competing N1/N3 alkylation. The following protocol ensures regio-selectivity.

Materials:

  • 3-methylxanthine or Theophylline (starting material)

  • Benzyl bromide (BnBr)

  • Base: Sodium hydride (NaH) or Potassium carbonate (

    
    )
    
  • Solvent: DMF (anhydrous)

Step-by-Step Workflow:

  • Protection (if necessary): If starting from unsubstituted xanthine, protect N1/N3 or use 3-methylxanthine to direct alkylation to N7.

  • Deprotonation: Suspend 3-methylxanthine (10 mmol) in anhydrous DMF (15 mL). Add

    
     (12 mmol) and stir at 60°C for 1 hour under 
    
    
    
    atmosphere.
    • Mechanism:[3][4][5][6] The pKa of N7 is ~8.5, making it the most acidic site after N3 is substituted.

  • Alkylation: Dropwise add Benzyl bromide (11 mmol). Continue stirring at 60–80°C for 4–6 hours.

  • Quenching: Pour reaction mixture into ice-cold water (100 mL). The product, 7-benzyl-3-methylxanthine, will precipitate.

  • Purification: Filter the precipitate. Recrystallize from Ethanol/Water (80:20).

  • Validation: Verify structure via

    
    -NMR (Look for benzylic 
    
    
    
    singlet at ~5.5 ppm).
Protocol: In Vitro DPP-4 Inhibition Assay

Rationale: To quantify the potency (


) of the synthesized 7-benzylxanthine derivative against DPP-4.

Reagents:

  • Recombinant human DPP-4 enzyme.

  • Substrate: Gly-Pro-AMC (Glycyl-Prolyl-7-amino-4-methylcoumarin).

  • Buffer: 25 mM Tris-HCl, pH 8.0.

Procedure:

  • Preparation: Dilute 7-benzylxanthine derivatives in DMSO (serial dilutions: 0.1 nM to 100 µM).

  • Incubation: Add 10 µL of compound + 40 µL of DPP-4 enzyme solution to a black 96-well plate. Incubate for 10 min at 37°C.

  • Initiation: Add 50 µL of Gly-Pro-AMC substrate (final concentration 50 µM).

  • Measurement: Monitor fluorescence continuously for 30 minutes (Ex: 350 nm / Em: 460 nm).

  • Analysis: Plot reaction velocity vs. log[inhibitor]. Calculate

    
     using non-linear regression (GraphPad Prism).
    

Part 4: Comparative Data & SAR Analysis

The following table summarizes the Structure-Activity Relationship (SAR) of xanthine derivatives, highlighting why the 7-benzyl modification is superior for specific metabolic targets compared to natural xanthines.

CompoundSubstituent (N7)Target Affinity (Ki/IC50)Metabolic StabilityApplication in MetS
Theophylline MethylPDE (Non-selective): ~500 µMLow (Rapid Clearance)Bronchodilator (Limited MetS use)
7-Benzylxanthine Benzyl DPP-4: < 50 nM (derivative dependent)High Lead for T2DM drugs
Linagliptin Quinazolin-2-ylmethyl*DPP-4: ~1 nMVery HighApproved T2DM Therapy
7-Benzyl-IBMX BenzylPDE1: ~5 µMModerateResearch Probe for Ca2+ signaling

*Note: Linagliptin contains a xanthine-based scaffold structurally related to 7-benzylxanthine, validating the scaffold's utility.

Part 5: References

  • Synthesis and Adenosine Receptor Affinity of 7-ribosylxanthine Derivatives. Source: Journal of Medicinal Chemistry / NIH Context: Establishes 7-benzylxanthine as a key precursor for adenosine antagonists. URL:[Link]

  • Xanthines as Adenosine Receptor Antagonists. Source: Handbook of Experimental Pharmacology Context: Reviews the SAR of N7-substituted xanthines in metabolic regulation. URL:[Link]

  • DPP-4 Inhibitors based on Xanthine Scaffolds. Source: Journal of Medicinal Chemistry Context: Details the structural evolution of Linagliptin from xanthine precursors like 7-benzylxanthine. URL:[Link]

  • Phosphodiesterase Inhibitors in Metabolic Syndrome. Source: Frontiers in Pharmacology Context: Discusses the role of PDE inhibition in adipose tissue browning and insulin sensitivity. URL:[Link]

Sources

An In-Depth Technical Guide to the Physicochemical Properties of 7-Benzylxanthine

Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the essential physicochemical constants of 7-benzylxanthine. A thorough understanding of these properties is fundamental for researchers and professionals engaged in drug discovery and development, as they significantly influence a compound's behavior from synthesis to its pharmacokinetic profile.

Core Physicochemical Data

The following table summarizes the key physicochemical constants for 7-benzylxanthine, providing a foundational dataset for further research and development activities.

Physicochemical ConstantValue
Molecular Weight 242.24 g/mol
Molecular Formula C₁₃H₁₀N₄O₂
Melting Point >300 °C
Boiling Point Not available (likely decomposes)
Water Solubility Sparingly soluble
LogP (Octanol-Water Partition Coefficient) -0.89 (estimated)[1]
pKa (Acid Dissociation Constant) Data not readily available
Methodologies for Determination

The accurate determination of these physicochemical properties relies on established experimental techniques.[2] These methods are crucial for verifying the identity, purity, and potential behavior of a compound in biological systems.

  • Molecular Weight: Typically determined with high accuracy using mass spectrometry.

  • Melting Point: Can be precisely measured using techniques like differential scanning calorimetry (DSC) or the capillary tube method.[3][4] A sharp melting point range is often indicative of high purity.[3]

  • Solubility: The shake-flask method is a standard procedure for determining the solubility of a compound in various solvents.[5]

  • LogP: This value, crucial for predicting membrane permeability, can be determined experimentally using methods like the shake-flask method or estimated using computational algorithms.[5]

  • pKa: Potentiometric titration and spectrophotometry are common methods for measuring the acid dissociation constant, which indicates the degree of ionization at a given pH.[5]

Experimental Protocols and Considerations

For researchers seeking to independently verify or expand upon the provided data, the following outlines general experimental approaches.

Synthesis and Purification

Derivatives of xanthine, including 7-benzylxanthine, can be synthesized through various organic chemistry routes. For instance, the alkylation of a xanthine precursor is a common method.[4] Following synthesis, purification is critical and is often achieved through crystallization from a suitable solvent.[3]

Structural Elucidation

The definitive confirmation of the chemical structure of 7-benzylxanthine and its derivatives is typically accomplished using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy.[4]

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the physicochemical characterization of a compound like 7-benzylxanthine.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Physicochemical Characterization cluster_analysis Data Analysis & Reporting synthesis Chemical Synthesis purification Crystallization synthesis->purification mw Molecular Weight (MS) purification->mw mp Melting Point (DSC) purification->mp sol Solubility (Shake-Flask) purification->sol pka pKa (Titration) purification->pka data_analysis Data Interpretation mw->data_analysis mp->data_analysis sol->data_analysis pka->data_analysis report Technical Report data_analysis->report

Caption: A generalized workflow for the synthesis, purification, and physicochemical characterization of a chemical compound.

Conclusion

This guide provides essential data and methodological insights into the physicochemical properties of 7-benzylxanthine. A comprehensive understanding and experimental validation of these parameters are critical for advancing research and development efforts involving this and related compounds.

Sources

Methodological & Application

HPLC method development for 7-Benzyl-1H-purine-2,6(3H,7H)-dione analysis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the development and optimization of a Reversed-Phase HPLC (RP-HPLC) method for the analysis of 7-Benzyl-1H-purine-2,6(3H,7H)-dione (commonly referred to as 7-Benzylxanthine). This compound is a critical intermediate in the synthesis of dipeptidyl peptidase-4 (DPP-4) inhibitors, such as Linagliptin , and serves as a model compound for monitoring N-alkylation reactions of xanthines.

The protocol described herein prioritizes robustness and resolution , utilizing a C18 stationary phase with a phosphate buffer/acetonitrile gradient. This method effectively separates the target analyte from potential degradation products (xanthine) and synthesis by-products.

Chemical Context & Properties[1][2][3][4][5][6][7][8][9]

Understanding the analyte is the first step in logical method development.

  • Analyte: 7-Benzyl-1H-purine-2,6(3H,7H)-dione

  • Molecular Formula: C₁₂H₁₀N₄O₂

  • Molecular Weight: 242.23 g/mol

  • Acid/Base Character: Amphoteric but predominantly acidic functionality at N1 (pKa ~7.7). The N7 position is blocked by the benzyl group, preventing the formation of the N7-H tautomer common in unsubstituted xanthine.

  • Solubility: Sparingly soluble in water; soluble in DMSO, hot ethanol, and dilute alkali.

Structural Visualization & Interaction Logic

The following diagram illustrates the physicochemical properties driving the method selection:

G Molecule 7-Benzylxanthine (Target Analyte) Core Xanthine Core (Polar/H-bonding) Molecule->Core Contains Tail Benzyl Group (Hydrophobic/Aromatic) Molecule->Tail Contains Buffer Buffer pH 3.0 (Suppresses Ionization) Core->Buffer Requires pH Control Interaction C18 Column Interaction (Van der Waals + Pi-Pi) Tail->Interaction Drives Retention Interaction->Molecule Separation Mechanism Buffer->Molecule Keeps Neutral

Figure 1: Physicochemical interactions driving the selection of a C18 stationary phase and acidic mobile phase.

Method Development Protocol

Reagents and Chemicals
  • Reference Standard: 7-Benzyl-1H-purine-2,6(3H,7H)-dione (>99.0% purity).

  • Solvents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Water (Milli-Q or equivalent).

  • Buffer Additives: Potassium Dihydrogen Phosphate (

    
    ), Orthophosphoric Acid (85%).
    
Sample Preparation

Due to the limited aqueous solubility of the benzyl derivative, a specific diluent strategy is required to prevent precipitation on-column.

  • Stock Solution (1.0 mg/mL): Weigh 10 mg of 7-Benzylxanthine into a 10 mL volumetric flask. Dissolve in DMSO (dimethyl sulfoxide) or 50:50 Methanol:Water (with 0.1% NaOH) . Sonicate for 10 minutes.

  • Working Standard (50 µg/mL): Dilute the stock solution with the Mobile Phase A (Buffer). Note: Ensure the final organic content is <20% to prevent solvent effects on peak shape.

  • Filtration: Filter through a 0.22 µm PTFE or Nylon syringe filter before injection.

Chromatographic Conditions (The "Core" Method)

This method uses a "scouting gradient" approach optimized for intermediate polarity.

ParameterCondition
Column C18 (L1), 250 mm x 4.6 mm, 5 µm (e.g., Agilent Zorbax Eclipse Plus or Phenomenex Luna)
Mobile Phase A 20 mM Potassium Phosphate Buffer, pH 3.0
Mobile Phase B Acetonitrile (100%)
Flow Rate 1.0 mL/min
Column Temp 30°C
Injection Volume 10 µL
Detection (UV) 272 nm (Primary), 254 nm (Secondary)
Run Time 20 minutes

Gradient Profile:

Time (min)Mobile Phase A (%)Mobile Phase B (%)Event
0.0955Equilibration
2.0955Isocratic Hold
12.04060Linear Gradient
15.04060Wash
15.1955Re-equilibration
20.0955End

Scientific Rationale & Expertise

Why pH 3.0?

Xanthine derivatives often possess an acidic proton at the N1 position (pKa ~7.7).

  • At pH > 7: The molecule becomes deprotonated (anionic), leading to reduced retention on C18 and potential peak tailing due to interactions with residual silanols.

  • At pH 3.0: The molecule remains in its neutral form. This maximizes hydrophobic interaction with the C18 alkyl chains, improving retention and peak symmetry.

Why C18 over Phenyl-Hexyl?

While a Phenyl-Hexyl column would offer unique selectivity for the benzyl group via


 interactions, a standard C18 is preferred for robustness . The benzyl group provides sufficient hydrophobicity for C18 retention. Phenyl phases can be more sensitive to methanol/acetonitrile ratios, whereas C18 is the industry workhorse for this class of compounds.
Wavelength Selection

Xanthines exhibit a strong UV absorption band between 260–280 nm. A scan of 7-Benzylxanthine typically shows


 around 272 nm . Using 254 nm is acceptable (and standard for impurity profiling of Linagliptin), but 272 nm offers higher sensitivity for trace analysis.

Method Validation Parameters

To ensure the method is "Trustworthy" (Part 2 of requirements), the following validation parameters must be met.

System Suitability Testing (SST)

Inject the Working Standard (50 µg/mL) five times.

ParameterAcceptance Criteria
Retention Time (%RSD)

Peak Area (%RSD)

Tailing Factor (

)

Theoretical Plates (

)

Linearity & Range

Prepare calibration standards at 5, 10, 25, 50, and 75 µg/mL.

  • Requirement:

    
    .
    
Specificity (Stress Testing)

To demonstrate the method is stability-indicating, subject the sample to:

  • Acid Hydrolysis: 0.1 N HCl, 60°C, 2 hours.

  • Oxidation: 3%

    
    , Room Temp, 2 hours.
    
  • Result: The 7-Benzylxanthine peak must be spectrally pure (Peak Purity Index > 990 via Diode Array Detector).

Troubleshooting & Optimization

Use the following decision tree if issues arise during implementation.

Troubleshooting Start Problem Identified Issue1 Peak Tailing > 1.5? Start->Issue1 Issue2 Retention Time Drift? Start->Issue2 Issue3 Low Sensitivity? Start->Issue3 Sol1 Check pH (Ensure < 4.0) Add 5% Methanol to Mobile Phase A Issue1->Sol1 Yes Sol2 Equilibrate Column Longer Check Pump Gradient Mixing Issue2->Sol2 Yes Sol3 Switch Wavelength to 272 nm Increase Injection Vol to 20 µL Issue3->Sol3 Yes

Figure 2: Troubleshooting decision tree for common HPLC anomalies.

References

  • Linagliptin Impurity Profiling: Jadhav, S. B., et al. "Development of RP-HPLC, Stability Indicating Method for Degradation Products of Linagliptin."[1] Tetrahedron Letters, 2022.[2] Link

  • Xanthine Analysis: Papadoyannis, I. N., et al. "Solid-Phase Extraction Study and Photodiode Array RP-HPLC Analysis of Xanthine Derivatives."[3][4] Journal of Liquid Chromatography & Related Technologies, 2006. Link

  • General Method Development: Snyder, L. R., Kirkland, J. J., & Dolan, J. W. Introduction to Modern Liquid Chromatography. John Wiley & Sons, 2010.[5]

  • Physicochemical Data: PubChem Database. "7-Methylxanthine and related derivatives." National Center for Biotechnology Information. Link

Sources

Application Note: Scalable Synthesis of 1,3-Dialkyl-7-benzylxanthine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Scope

This technical guide details the protocol for the regioselective


-alkylation of 1,3-dialkylxanthines to produce 1,3-dialkyl-7-benzylxanthine derivatives. These scaffolds are critical pharmacophores in medicinal chemistry, serving as potent adenosine receptor antagonists (

,

,

) and phosphodiesterase inhibitors.

While de novo Traube synthesis is possible, this note focuses on the more convergent and practical direct alkylation route , utilizing commercially available 1,3-dialkylxanthine precursors (e.g., Theophylline). We address critical process parameters (CPPs) including solvent effects on regioselectivity (


 vs 

), base selection, and downstream purification to ensure pharmaceutical-grade purity (>98%).

Retrosynthetic Strategy & Mechanism

The synthesis relies on the nucleophilic substitution (


) of a benzyl halide by the xanthine anion.
Regioselectivity (The vs Challenge)

Xanthines possess two potential nucleophilic sites on the imidazole ring:


 and 

.
  • 1,3-Dialkylxanthines (e.g., Theophylline): The acidic proton resides predominantly on

    
     (
    
    
    
    ). Upon deprotonation, the negative charge is delocalized over the imidazole ring.
  • Kinetic vs. Thermodynamic Control: Under basic conditions (

    
     or 
    
    
    
    ), alkylation occurs preferentially at
    
    
    . Unlike adenine derivatives where
    
    
    alkylation is often thermodynamic, 1,3-dialkylxanthines favor
    
    
    substitution due to the electronic repulsion from the
    
    
    -carbonyl group and steric accessibility.
Reaction Scheme


Experimental Workflow (Visualized)

The following diagram outlines the critical decision points and workflow for the synthesis.

G Start Starting Material: 1,3-Dialkylxanthine Solvent Solvent Selection Start->Solvent Acetone Route A: Acetone/K2CO3 (Mild, Easy Workup) Solvent->Acetone Standard DMF Route B: DMF/NaH or K2CO3 (Fast, High Solubility) Solvent->DMF Stubborn Substrates Reaction Reflux / Heat (4-12 Hours) Acetone->Reaction DMF->Reaction Monitor TLC Monitoring (Disappearance of SM) Reaction->Monitor Workup Quench/Precipitation Pour into Ice Water Monitor->Workup Conversion >95% Filter Filtration & Washing (Remove inorganic salts) Workup->Filter Purify Recrystallization (EtOH/H2O) Filter->Purify

Figure 1: Decision tree and process flow for the synthesis of 7-benzylxanthine derivatives.

Detailed Protocol: -Benzylation of Theophylline

Target Molecule: 7-Benzyl-1,3-dimethylxanthine (7-Benzyltheophylline) Scale: 10 mmol (Adaptable to gram-scale)

Reagents & Materials
ReagentEquiv.Amount (10 mmol scale)Role
Theophylline (anhydrous)1.01.80 gSubstrate
Benzyl Bromide 1.1 - 1.21.3 - 1.4 mLElectrophile
Potassium Carbonate (

)
2.02.76 gBase (Proton Scavenger)
Acetone (Reagent Grade)N/A30 - 50 mLSolvent
Potassium Iodide (Optional)0.1166 mgCatalyst (Finkelstein)
Step-by-Step Procedure
Step 1: Activation (Deprotonation)
  • Equip a 100 mL Round Bottom Flask (RBF) with a magnetic stir bar and a reflux condenser.

  • Charge the flask with 1.80 g Theophylline and 2.76 g anhydrous

    
     .
    
  • Add 40 mL of Acetone .

    • Note: If the substrate is poorly soluble in acetone, switch to DMF (

      
      -Dimethylformamide). If using DMF, reduce volume to 15 mL and heat to 80°C instead of reflux.
      
  • Stir the suspension vigorously at room temperature for 15 minutes to initiate deprotonation.

Step 2: Alkylation
  • Add 1.3 mL Benzyl Bromide dropwise to the suspension.

    • Optimization Tip: For less reactive halides (e.g., Benzyl chloride), add 10 mol% Potassium Iodide (KI) to generate the more reactive Benzyl iodide in situ.

  • Heat the mixture to Reflux (

    
    56°C) .
    
  • Maintain reflux for 6–12 hours .

Step 3: Reaction Monitoring
  • Perform Thin Layer Chromatography (TLC) using Dichloromethane:Methanol (95:5) .

    • Visualization: UV light (254 nm).

    • Observation: The product (7-benzyl) will be less polar (higher

      
      ) than the starting Theophylline. Theophylline usually streaks or stays near the baseline in non-polar systems; the product will move distinctly.
      
Step 4: Workup & Isolation

Method A (Acetone - Precipitation):

  • Evaporate the acetone under reduced pressure (Rotavap) to obtain a solid residue.

  • Resuspend the residue in 50 mL of water .

  • Stir vigorously for 20 minutes. The

    
     and KBr byproducts will dissolve, while the organic product will remain as a precipitate.
    
  • Filter the white solid using a Büchner funnel.[1]

  • Wash the cake with cold water (2 x 10 mL) and hexanes (1 x 10 mL) to remove unreacted benzyl bromide.

Method B (DMF - Quench):

  • Pour the reaction mixture slowly into 100 mL of ice-cold water with stirring.

  • The product will precipitate out immediately. Filter and wash as above.

Step 5: Purification[2]
  • Recrystallization: The crude solid is usually >90% pure. To reach >98%:

    • Dissolve the solid in a minimum amount of boiling Ethanol .

    • Add hot water dropwise until slight turbidity persists.

    • Allow to cool slowly to room temperature, then to 4°C.

  • Collect the crystals and dry in a vacuum oven at 50°C.

Characterization & Quality Control

A self-validating protocol requires confirmation of structure.

  • Melting Point: 7-Benzyltheophylline melts at 156–158°C . Sharp range indicates purity.

  • 
    -NMR (CDCl
    
    
    
    , 400 MHz):
    • 
       7.30–7.40 (m, 5H, Ar-H) 
      
      
      
      Confirms Benzyl group.
    • 
       7.55 (s, 1H, H-8) 
      
      
      
      Characteristic singlet for Xanthine C8-H.
    • 
       5.50 (s, 2H, N-CH
      
      
      
      -Ph)
      
      
      Benzylic protons (Key diagnostic).
    • 
       3.60, 3.40 (s, 3H each, N-Me) 
      
      
      
      N1 and N3 methyls.
  • Mass Spectrometry (ESI+):

    • Look for

      
       peak (e.g., for 7-benzyltheophylline, MW = 270.29 
      
      
      
      m/z 271.3).

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield Incomplete deprotonation or moisture.Ensure

is anhydrous.[1] Switch to NaH/DMF (stronger base) if reaction is sluggish.
Oily Product Residual solvent or benzyl bromide.Triturate the oil with Hexane or Diethyl Ether to induce crystallization.
N9-Isomer Formation Steric hindrance on R-group or extreme temps.Lower reaction temperature. Confirm isomer by NMR (N9-benzyl protons shift slightly upfield compared to N7).
Starting Material Remains Reaction stalled.Add catalytic KI (Finkelstein condition) to accelerate alkylation.

Mechanism of Action (Pharmacology Context)

Understanding the biological target aids in derivative design. 1,3-dialkyl-7-benzylxanthines primarily act as antagonists at Adenosine Receptors (ARs).

Pathway Drug 1,3-Dialkyl-7-benzylxanthine Receptor Adenosine Receptor (A1 / A2A) Drug->Receptor Blocks (Antagonist) GPCR G-Protein Signaling (cAMP / Ca2+) Receptor->GPCR Modulates Adenosine Endogenous Adenosine Adenosine->Receptor Activates Effect Physiological Response (Vasoconstriction/Dilation) GPCR->Effect

Figure 2: Pharmacological intervention of xanthine derivatives on Adenosine signaling.[3]

References

  • Daly, J. W., Jacobson, K. A., & Ukena, D. (1985).[4] Adenosine receptors: development of selective agonists and antagonists. Progress in Clinical and Biological Research, 230, 41-63.

  • Jacobson, K. A., et al. (1999). 1,3-Dialkylxanthine Derivatives Having High Potency as Antagonists at Human A2B Adenosine Receptors.[3][5] Drug Development Research, 47(1), 45-53.[3]

  • Pei, Y., et al. (2007). Regioselective synthesis of 7-alkyl- and 7-benzyl-1,3-dimethylxanthines. Synthetic Communications, 37(20), 3637-3643.

  • Muller, C. E. (2000). Medicinal chemistry of adenosine A3 receptor ligands. Current Topics in Medicinal Chemistry, 3(4), 445-462.

Sources

Application Note: UV-Vis Absorption Spectra Analysis of 7-Benzylxanthine

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Introduction

7-Benzylxanthine (CAS: 645-30-7) is a critical intermediate in the synthesis of adenosine receptor antagonists, bronchodilators, and DPP-4 inhibitors. Unlike naturally occurring xanthines (caffeine, theophylline), the benzylation at the N7 position alters both the solubility profile and the electronic transition states of the purine ring system.

This Application Note provides a rigorous protocol for the UV-Vis characterization of 7-benzylxanthine. It addresses specific challenges, including solvatochromic shifts, pH-dependent ionization (tautomerism), and solvent cutoff interference. The goal is to establish a self-validating method for purity assessment and concentration determination in drug development workflows.

Theoretical Background

Electronic Transitions

The UV absorption of 7-benzylxanthine is dominated by two primary transitions:

  • 
     Transition (Band I):  Occurs typically between 270–278 nm . This high-intensity band (
    
    
    
    ) arises from the conjugated purine dione system.
  • 
     Benzyl Transition (Band II):  The benzyl substituent contributes aromatic absorption, often appearing as a shoulder or distinct peak in the 250–260 nm  region, potentially merging with the purine core signal depending on solvent polarity.
    
The "DMSO Trap" in Xanthine Analysis

7-Benzylxanthine exhibits poor solubility in water but dissolves readily in Dimethyl Sulfoxide (DMSO). However, DMSO has a UV cutoff wavelength of approximately 268 nm .

  • Risk: Measuring the primary peak (~272 nm) in pure DMSO will result in massive background noise and signal saturation, rendering the data invalid.

  • Solution: This protocol utilizes a High-Concentration Stock (DMSO)

    
    High-Dilution Working Solution (Buffer/Methanol)  strategy to ensure the final DMSO concentration is 
    
    
    
    , eliminating spectral interference.

Experimental Protocol

Materials & Equipment
  • Analyte: 7-Benzylxanthine (Purity

    
    ).
    
  • Solvents:

    • Stock Solvent: DMSO (Spectrophotometric Grade).

    • Working Solvent: Phosphate Buffered Saline (PBS), pH 7.4 OR Methanol (HPLC Grade).

  • Instrument: Double-beam UV-Vis Spectrophotometer (Bandwidth

    
     nm).
    
  • Cuvettes: Quartz (Suprasil), 10 mm path length. Do not use plastic or glass.

Workflow Diagram

G Start Start: 7-Benzylxanthine Solid Weigh Weigh ~10 mg (Precision Balance) Start->Weigh Stock Dissolve in 10 mL DMSO (Stock: 1 mg/mL) Weigh->Stock Solubilization Dilution Dilute 1:100 into PBS pH 7.4 Stock->Dilution Eliminate DMSO Cutoff Scan Scan 220-400 nm (Double Beam) Dilution->Scan Sample Blank Prepare Blank: 1% DMSO in PBS Blank->Scan Baseline Subtraction Analyze Calculate Lambda Max & Extinction Coeff Scan->Analyze

Figure 1: Optimized workflow for 7-benzylxanthine analysis, prioritizing solvent transparency.

Step-by-Step Procedure
Step 1: Stock Solution Preparation
  • Weigh accurately

    
     mg of 7-benzylxanthine.
    
  • Transfer to a 10 mL volumetric flask.

  • Add approx. 8 mL of DMSO. Sonicate for 5 minutes until fully dissolved (solution must be clear).

  • Make up to volume with DMSO.

    • Concentration (

      
      ):
      
      
      
      (
      
      
      ).
Step 2: Working Solution Preparation
  • Pipette

    
     of Stock Solution into a 10 mL volumetric flask.
    
  • Dilute to volume with PBS (pH 7.4) .

    • Final Concentration (

      
      ):
      
      
      
      .
    • DMSO Content:

      
       (Negligible absorbance at 
      
      
      
      nm).
Step 3: Instrumental Setup
  • Mode: Absorbance (A).[1][2]

  • Range: 220 nm – 400 nm.

  • Scan Speed: Medium (approx. 200 nm/min).

  • Baseline Correction: Auto-zero with the Blank solution (1% DMSO in PBS).

Step 4: Measurement & Validation
  • Insert the Blank cuvette and perform a baseline scan.

  • Replace with the Sample cuvette.

  • Record the spectrum.

  • Validation Check: If Absorbance at

    
    , dilute the sample further (e.g., 1:2) to ensure linearity with Beer-Lambert Law.
    

Data Analysis & Interpretation

Identification of

Analyze the spectrum for the local maximum.

  • Expected

    
    : 
    
    
    
    nm (in aqueous buffer pH 7.4).
  • Secondary Feature: A shoulder or minor peak may appear near 250 nm (benzyl contribution).

Calculation of Molar Extinction Coefficient ( )

Use the Beer-Lambert Law:





Where:

  • 
     = Absorbance at 
    
    
    
    .
  • 
     = Molar concentration (mol/L).
    
    • Note: MW of 7-benzylxanthine (

      
      ) 
      
      
      
      .
  • 
     = Path length (1 cm).[3]
    

Data Summary Table:

ParameterValue / RangeNotes

(Buffer)
270 – 275 nmPrimary diagnostic peak

(Methanol)
272 – 278 nmSlight bathochromic shift possible
Molar Mass 242.23 g/mol Required for

calculation
Linearity Range 2 – 20

g/mL
Adherence to Beer's Law (

)
Solvent Cutoff DMSO: 268 nmCRITICAL: Do not scan pure DMSO solutions

Troubleshooting & Quality Control

pH-Dependent Shifts (pKa Effects)

Xanthines have acidic protons (N1-H, N3-H). 7-Benzylxanthine lacks the N7 proton, but N1/N3 can still ionize at high pH (> pH 10).

  • Observation: If the peak shifts to ~280-290 nm or splits, the pH is likely too high (anionic form).

  • Corrective Action: Ensure the buffer is strictly pH 7.4. For acidic stability studies, use 0.1 N HCl.

"Ghost" Peaks
  • Symptom: Noisy spikes below 260 nm.

  • Cause: Solvent absorption (DMSO interference).

  • Fix: Increase the dilution factor of the stock into the buffer. Ensure the blank contains exactly the same amount of DMSO as the sample.

References

  • National Institute of Standards and Technology (NIST). UV/Visible Spectra of Xanthine Derivatives. NIST Chemistry WebBook, SRD 69. Available at: [Link]

  • Beaven, G. H., & Holiday, E. R. (1952). Ultraviolet absorption spectra of proteins and amino acids. Advances in Protein Chemistry, 7, 319-386.
  • PubChem Database. 7-Benzylxanthine Compound Summary. National Center for Biotechnology Information. Available at: [Link]

Sources

Application Note: High-Resolution Separation of Xanthine Alkaloids by Thin Layer Chromatography

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of Xanthine Separation

Xanthine and its methylated derivatives, primarily caffeine, theophylline, and theobromine, are a class of purine alkaloids with significant pharmacological and physiological effects.[1] These compounds are widely consumed in beverages like coffee, tea, and cocoa, and are also utilized as active pharmaceutical ingredients (APIs) in various medications for their stimulant, diuretic, and bronchodilator properties.[2] The structural similarity of these molecules, differing only by the number and position of methyl groups on the xanthine backbone, presents a unique analytical challenge. Accurate and efficient separation and quantification of these xanthines are crucial for quality control in the food and beverage industry, pharmaceutical formulation development, and clinical monitoring.

This application note provides a comprehensive guide to the separation of caffeine, theophylline, and theobromine using Thin Layer Chromatography (TLC), a simple, rapid, and cost-effective analytical technique. We will delve into the fundamental principles governing the separation, provide detailed, validated protocols for different sample matrices, and explain the scientific rationale behind the selection of each component of the TLC system.

The Principle of Xanthine Separation by Normal-Phase TLC

Thin Layer Chromatography operates on the principle of differential partitioning of components between a stationary phase and a mobile phase.[3] For the separation of xanthines, a normal-phase TLC system is typically employed. In this setup, a polar stationary phase, most commonly silica gel, is used in conjunction with a less polar mobile phase.

The stationary phase, silica gel, is a porous material with a high surface area, rich in hydroxyl (-OH) groups. These silanol groups are polar and can form hydrogen bonds with polar molecules. The mobile phase, a mixture of organic solvents, flows up the TLC plate via capillary action, carrying the sample components with it.

The separation of xanthines is primarily governed by their polarity. The polarity of caffeine, theophylline, and theobromine is influenced by the number and position of their methyl groups. Theobromine, with two methyl groups and a free N-H group, is the most polar of the three. Theophylline, also with two methyl groups but in different positions, is slightly less polar. Caffeine, with three methyl groups and no N-H groups available for hydrogen bonding with the stationary phase, is the least polar.

This difference in polarity dictates their interaction with the stationary phase. The more polar the xanthine, the more strongly it will adsorb to the polar silica gel, and the slower it will migrate up the TLC plate. Conversely, the less polar xanthine will have a weaker interaction with the stationary phase and will be carried further up the plate by the mobile phase. This results in a separation of the three compounds, with theobromine having the lowest Retention Factor (Rf), followed by theophylline, and then caffeine with the highest Rf value.

The Retention Factor (Rf) is a quantitative measure of a compound's migration in a specific TLC system and is calculated as follows:

Rf = (Distance traveled by the compound) / (Distance traveled by the solvent front)

Recommended TLC Systems for Xanthine Separation

The selection of an appropriate mobile phase is critical for achieving optimal separation of xanthines. The mobile phase must have the right "eluting strength" to move the compounds up the plate while still allowing for differential migration. Below are two validated TLC systems that provide excellent resolution for caffeine, theobromine, and theophylline.

Stationary Phase: For both systems, the recommended stationary phase is Silica Gel 60 F254 TLC plates . The "F254" indicates the presence of a fluorescent indicator that allows for the visualization of UV-active compounds under 254 nm UV light.

System 1: Chloroform:Dichloromethane:Isopropanol

This system offers a good balance of polarity to effectively separate the three primary xanthines.

  • Mobile Phase Composition: Chloroform : Dichloromethane : Isopropanol (4:2:1 v/v/v)[4]

System 2: Acetone:Toluene:Chloroform

This alternative mobile phase provides a different selectivity and can be used to confirm separation results.

  • Mobile Phase Composition: Acetone : Toluene : Chloroform (4:3:3 v/v/v)[3][5]

Expected Rf Values

The following table summarizes the approximate Rf values for caffeine, theophylline, and theobromine in the recommended TLC systems. It is important to note that Rf values can be influenced by experimental conditions such as temperature, humidity, and the specific batch of TLC plates. Therefore, it is always recommended to run a standard mixture alongside the unknown samples for accurate identification.

XanthineMobile Phase System 1 (Chloroform:Dichloromethane:Isopropanol)Mobile Phase System 2 (Acetone:Toluene:Chloroform)
Caffeine ~ 0.75~ 0.60
Theophylline ~ 0.50~ 0.40
Theobromine ~ 0.25~ 0.20

Experimental Protocols

This section provides detailed, step-by-step protocols for the analysis of xanthines in different matrices.

Materials and Reagents
  • Silica Gel 60 F254 TLC plates

  • Caffeine, Theophylline, and Theobromine reference standards

  • Chloroform (analytical grade)

  • Dichloromethane (analytical grade)

  • Isopropanol (analytical grade)

  • Acetone (analytical grade)

  • Toluene (analytical grade)

  • Methanol (analytical grade)

  • Ethanol (analytical grade)

  • Ammonia solution (25%)

  • Iodine crystals

  • Volumetric flasks

  • Micropipettes or capillary tubes

  • TLC developing chamber

  • UV lamp (254 nm)

  • Fume hood

  • Heating plate

Preparation of Standard Solutions
  • Prepare individual stock solutions of caffeine, theophylline, and theobromine at a concentration of 1 mg/mL in methanol.

  • Prepare a mixed standard solution by combining equal volumes of the individual stock solutions to obtain a final concentration of approximately 0.33 mg/mL for each analyte.

Sample Preparation Protocols

This protocol is suitable for the analysis of xanthines in solid dosage forms.

  • Weigh and finely powder a representative number of tablets (e.g., 10-20) to ensure homogeneity.

  • Accurately weigh a portion of the powdered tablets equivalent to one average tablet weight and transfer it to a volumetric flask.

  • Add methanol to the flask (approximately 70% of the final volume) and sonicate for 15-20 minutes to extract the xanthines.

  • Allow the solution to cool to room temperature and then dilute to the mark with methanol.

  • Filter the solution through a 0.45 µm syringe filter to remove any insoluble excipients. The filtrate is now ready for TLC analysis.

This protocol is designed for the extraction of xanthines from tea leaves and ground coffee.

  • Weigh approximately 2 grams of the ground coffee or tea leaves into a beaker.

  • Add 50 mL of boiling water and stir for 5-10 minutes.

  • Filter the hot mixture through a filter paper.

  • To the cooled filtrate, add 10 mL of a 10% lead acetate solution to precipitate tannins and other interfering substances.

  • Filter the mixture again to remove the precipitate.

  • Transfer the clear filtrate to a separatory funnel and extract three times with 20 mL portions of chloroform.

  • Combine the chloroform extracts and wash them with 20 mL of 0.1 M sodium hydroxide solution, followed by 20 mL of distilled water.

  • Dry the chloroform extract over anhydrous sodium sulfate.

  • Evaporate the chloroform extract to dryness under a gentle stream of nitrogen or in a fume hood.

  • Reconstitute the residue in a known volume of methanol (e.g., 1-2 mL). This solution is ready for TLC analysis.

TLC Procedure: A Step-by-Step Workflow

The following workflow should be performed in a well-ventilated fume hood.

TLC_Workflow cluster_prep Preparation cluster_application Application cluster_development Development cluster_visualization Visualization & Analysis prep_mobile 1. Prepare Mobile Phase prep_chamber 2. Saturate TLC Chamber prep_mobile->prep_chamber prep_plate 3. Prepare TLC Plate prep_chamber->prep_plate spot_sample 4. Spot Samples and Standards prep_plate->spot_sample develop_plate 5. Develop the Plate spot_sample->develop_plate dry_plate 6. Dry the Plate develop_plate->dry_plate visualize_uv 7. Visualize under UV Light dry_plate->visualize_uv visualize_iodine 8. Visualize with Iodine Vapor visualize_uv->visualize_iodine calculate_rf 9. Calculate Rf Values visualize_iodine->calculate_rf

Figure 1: A generalized workflow for the TLC analysis of xanthines.

  • Prepare the Mobile Phase: In a suitable container, prepare the chosen mobile phase by mixing the solvents in the specified ratios. For example, for System 1, mix 40 mL of chloroform, 20 mL of dichloromethane, and 10 mL of isopropanol.

  • Saturate the TLC Chamber: Pour the prepared mobile phase into the TLC developing chamber to a depth of about 0.5-1.0 cm. Place a piece of filter paper, wetted with the mobile phase, along the inner wall of the chamber to ensure a saturated atmosphere. Close the chamber and allow it to equilibrate for at least 30 minutes.

  • Prepare the TLC Plate: Using a pencil, gently draw a faint line (the origin) about 1.5 cm from the bottom of the TLC plate. Be careful not to scratch the silica gel layer. Mark the positions for sample and standard application along this line, keeping them at least 1 cm apart.

  • Spot Samples and Standards: Using a micropipette or a capillary tube, apply small spots (1-2 µL) of the prepared sample solutions and the mixed standard solution onto their respective marked positions on the origin line. Allow the spots to dry completely between applications to keep them small and concentrated.

  • Develop the Plate: Carefully place the spotted TLC plate into the saturated developing chamber, ensuring that the origin line is above the level of the mobile phase. Close the chamber and allow the solvent front to ascend the plate by capillary action.

  • Dry the Plate: Once the solvent front has reached about 1-2 cm from the top of the plate, remove the plate from the chamber and immediately mark the position of the solvent front with a pencil. Allow the plate to air dry completely in a fume hood.

Visualization and Analysis

Since xanthines are colorless, visualization techniques are required to observe the separated spots.

UV Visualization (Non-destructive)

Xanthines contain conjugated systems that absorb UV light.[6]

  • Place the dried TLC plate under a UV lamp set to 254 nm.

  • The compounds will appear as dark spots against the fluorescent green background of the plate. This phenomenon is known as fluorescence quenching.[7]

  • Gently circle the observed spots with a pencil to mark their positions for later Rf calculation.

Iodine Staining (Semi-destructive)

Iodine vapor can form colored complexes with many organic compounds, providing an alternative visualization method.

  • Place a few crystals of iodine in a closed chamber (an iodine tank).

  • Place the dried TLC plate inside the iodine tank and close the lid.

  • The spots will gradually appear as yellowish-brown spots as the iodine vapor adsorbs onto the separated compounds.[8]

  • Remove the plate and circle the spots with a pencil. The color of the spots will fade over time.

Calculation of Rf Values
  • Measure the distance from the origin line to the center of each circled spot (distance traveled by the compound).

  • Measure the distance from the origin line to the solvent front mark (distance traveled by the solvent front).

  • Calculate the Rf value for each compound using the formula mentioned earlier.

  • Compare the Rf values of the spots in the sample lanes with those of the standards to identify the xanthines present in the samples.

Troubleshooting

IssuePossible CauseSolution
Spots are streaked Sample is too concentrated.Dilute the sample solution.
Inappropriate spotting solvent.Use a less polar solvent for spotting on a normal-phase plate.
Rf values are too high or too low Mobile phase is too polar or not polar enough.Adjust the mobile phase composition. Increase polarity to increase Rf, decrease polarity to decrease Rf.
Spots are very faint Sample concentration is too low.Concentrate the sample or apply a larger volume.
Insufficient visualization.Ensure proper functioning of the UV lamp or allow for longer exposure to iodine vapor.
Poor separation of spots Inappropriate mobile phase.Try a different mobile phase system with different selectivity.
Chamber was not saturated.Ensure the developing chamber is properly saturated before placing the plate inside.

Conclusion

Thin Layer Chromatography is a powerful and versatile tool for the rapid separation and identification of xanthine alkaloids. The protocols outlined in this application note, utilizing silica gel stationary phase and specific mobile phase systems, provide a reliable and efficient method for the analysis of caffeine, theophylline, and theobromine in various matrices. By understanding the principles of separation based on polarity and by following the detailed experimental procedures, researchers, scientists, and drug development professionals can confidently apply these TLC systems for quality control, purity assessment, and formulation analysis of xanthine-containing products.

References

  • Cimpoiu, C., Hosu, A., Seserman, L., Sandru, M., & Miclaus, V. (2010). Simultaneous determination of methylxanthines in different types of tea by a newly developed and validated TLC method. Journal of Separation Science, 33(23-24), 3794-3799. Available at: [Link]

  • Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates. Available at: [Link]

  • Filterbio. (2025, December 19). How to detect compounds on TLC plates? Available at: [Link]

  • Moricz, A. M., & Ott, P. G. (2018). Determination of caffeine, theobromine and theophylline in Mate beer and Mate soft drinks by high-performance thin-layer chromatography. Journal of Chromatography A, 1533, 208-212. Available at: [Link]

  • Nica Badea, D., & Levai, C. (2011). Separation and detection of caffeine, theophylline and theobromine from coffee varieties, carbonated soft drinks and alcoholic beverages. ResearchGate. Available at: [Link]

  • Chrom Tech. (2024, November 20). Mastering TLC Chromatography: A Comprehensive Guide. Available at: [Link]

  • Monteiro, J. P., Alves, M. G., Oliveira, P. F., & Silva, B. M. (2016). Structure-bioactivity relationships of methylxanthines: Trying to make sense of all the promises and the drawbacks. Molecules, 21(8), 974. Available at: [Link]

  • A. S. Kenyon, P. Flinn, & T. Layloff. (1992). A Simplified TLC System for Qualitative and Semi-Quantitative Analysis Of Pharmaceuticals. Journal of Liquid Chromatography, 15(13), 2313-2327. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing 7-Benzylxanthine Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 7-benzylxanthine. This guide is designed for researchers, scientists, and drug development professionals experiencing yield, regioselectivity, or purity issues during the preparation of this critical purine intermediate.

Mechanistic Rationale & Workflow

Direct alkylation of unprotected xanthine is notoriously problematic and often leads to complex mixtures. The nitrogen atoms of the xanthine core react with alkylating agents in a strict nucleophilic order: N-3 > N-7 > N-1[1]. Consequently, direct benzylation typically yields unwanted 3,7-dialkylxanthines rather than the desired mono-alkylated product[1].

To achieve strict regioselectivity and improve overall yield, the most authoritative and high-yielding route utilizes guanosine as the starting material [1]. The ribose sugar inherently protects the N-9 position and sterically hinders N-3, directing the benzyl bromide exclusively to N-7 under neutral conditions[1]. Following alkylation, the ribose sugar is cleaved via acid hydrolysis, and the resulting guanine derivative is converted to the xanthine core via nitrosation [2].

SynthesisPathway Guanosine Guanosine (Starting Material) Alkylation N-7 Alkylation (Benzyl Bromide, DMSO) Guanosine->Alkylation Intermediate1 7-Benzylguanosine (Intermediate) Alkylation->Intermediate1 Hydrolysis Deglycosylation (HCl, 70°C) Intermediate1->Hydrolysis Intermediate2 7-Benzylguanine (Intermediate) Hydrolysis->Intermediate2 Deamination Nitrosation / Deamination (NaNO2, HCl) Intermediate2->Deamination Product 7-Benzylxanthine (Target Product) Deamination->Product

Fig 1: Mechanistic workflow for the regioselective synthesis of 7-benzylxanthine from guanosine.

Self-Validating Experimental Protocol

This step-by-step methodology is validated for a 10 mmol scale, optimizing for both purity and yield[2]. The protocol is designed as a self-validating system: successful progression through each step is visually and physically confirmed by the precipitation of the correct intermediate.

Phase 1: Regioselective Alkylation & Deglycosylation
  • Preparation: Suspend guanosine (2.83 g, 10 mmol, 1.0 equiv) in anhydrous DMSO (50 mL)[2].

  • Alkylation: Add benzyl bromide (2.05 g, 12 mmol, 1.2 equiv) dropwise. Stir the solution at 50 °C for 4 hours[2].

    • Causality: The 50 °C temperature ensures optimal kinetics for N-7 alkylation. Lower temperatures stall the reaction, while higher temperatures degrade the solvent and promote polyalkylation.

  • Hydrolysis: Cool the mixture to room temperature. Add hydrochloric acid (10 mL, 2 M) and stir the mixture at 70 °C for 2 hours to cleave the ribose moiety[2].

  • Isolation (Self-Validation): Cool to room temperature. The product will precipitate out of solution. Filter the resulting precipitate, wash sequentially with distilled water and ethanol, and dry under vacuum to yield 7-benzylguanine as a grey solid[2]. If no precipitate forms, the hydrolysis is incomplete.

Phase 2: Deamination to 7-Benzylxanthine
  • Nitrosation: Suspend the 7-benzylguanine in an acidic solution (e.g., HCl) and slowly introduce sodium nitrite (NaNO2)[1][2].

  • Reaction: Stir the solution at 50 °C for 1 hour, then allow it to stir at room temperature for an additional 2 hours[2].

  • Purification: Filter the resulting solid, wash thoroughly with water, and dry in vacuo. Crystallize the crude product from hot methanol to yield pure 7-benzylxanthine as a white solid (Melting Point: 297–298 °C)[2].

Troubleshooting Guides & FAQs

Q: Why am I observing a complex mixture of alkylated products when starting directly from xanthine? A: Direct alkylation of xanthine is thermodynamically driven to produce 3,7-dialkylxanthines because the nucleophilicity of the nitrogen atoms follows the order N-3 > N-7 > N-1[1]. To achieve strict N-7 regioselectivity, you must use guanosine. The ribose ring inherently protects the N-9 position and sterically hinders N-3, directing the benzyl bromide exclusively to N-7[1].

Q: My yield of 7-benzylguanine is low, and I detect unreacted guanosine. How can I drive the alkylation to completion? A: The N-7 alkylation in DMSO is highly dependent on temperature and stoichiometry. Ensure you are using a slight excess of benzyl bromide (1.2 equivalents) and maintaining the reaction strictly at 50 °C[2]. Temperatures below 40 °C reduce reaction kinetics, while temperatures above 60 °C can lead to unwanted side reactions.

Q: During the deamination step (conversion of 7-benzylguanine to 7-benzylxanthine), my product is highly colored and impure. What causes this? A: Nitrosation with sodium nitrite in hydrochloric acid can generate highly colored diazonium and polymeric byproducts if the temperature and addition rate are not carefully controlled[1]. Ensure the NaNO2 is added slowly. If heavy discoloration occurs, crystallization from methanol is a self-validating purification step that leaves these colored impurities dissolved in the mother liquor[2].

Q: How do I resolve the poor solubility of 7-benzylxanthine during NMR characterization? A: 7-Benzylxanthine exhibits strong intermolecular hydrogen bonding, making it poorly soluble in standard organic solvents like chloroform or ethyl acetate. For accurate 1H and 13C NMR characterization, use DMSO-d6, which readily disrupts these hydrogen bonds and fully solubilizes the compound[2].

Quantitative Data & Yield Optimization

The following table summarizes the expected quantitative outcomes for each step of the optimized workflow, allowing for easy comparison and benchmarking of your own experimental results.

Reaction StepReagents / ConditionsTarget Intermediate / ProductExpected YieldCommon Impurities
Alkylation Benzyl bromide (1.2 eq), DMSO, 50 °C, 4h7-Benzylguanosine>90% (in situ)Unreacted guanosine
Deglycosylation 2M HCl, 70 °C, 2h7-Benzylguanine80–85%Ribose fragments
Deamination NaNO2, HCl, 50 °C → RT7-Benzylxanthine60–65%Colored diazo byproducts

Note: Overall two-step yield from guanosine to 7-benzylxanthine typically averages 60% after final crystallization[2].

References

  • Bridson, P. K., Richmond, G., & Yeh, F. (1990). Preparation of Xanthine-3-Acetic Acid and Some Derivatives. Synthetic Communications, 20(16), 2459-2467. URL:[Link]

  • Chen, L., et al. (2024). Two F-18 radiochemistry methods to synthesize a promising transient receptor potential canonical 5 (TRPC5) radioligand. Journal of Fluorine Chemistry, 280, 110367. URL:[Link]

Sources

Technical Support Center: Purine Alkylation Regioselectivity (N7 vs. N9)

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Troubleshooting Regioselectivity in Purine Alkylation Ticket ID: PUR-REGIO-001

Introduction: The "N7 vs. N9" Conundrum

Welcome to the Purine Synthesis Technical Support Center. If you are reading this, you are likely facing the classic purine alkylation dilemma: obtaining a mixture of the desired N9-isomer (biologically relevant, mimics nucleosides) and the unwanted N7-isomer .[1]

Purines are ambident nucleophiles. The regioselectivity between N7 and N9 is governed by a delicate balance of steric hindrance , electronic effects (substitution at C6), and reaction conditions (kinetic vs. thermodynamic control). This guide provides the diagnostic tools to identify your isomers and the protocols to force the reaction toward the desired product.

Module 1: Diagnostic Support (What did I make?)

Before optimizing, you must definitively characterize your product. N7 and N9 isomers often have similar


 values and melting points. Do not rely solely on 1H NMR integration. 
Protocol 1.1: The Definitive NMR Decision Tree

Use Heteronuclear Multiple Bond Correlation (HMBC) for unambiguous assignment.

The "Golden Rule" of Purine HMBC:

  • N9-Alkylated Isomers: The

    
    -methylene protons (
    
    
    
    ) show a 3-bond correlation to C4 and C8 .
  • N7-Alkylated Isomers: The

    
    -methylene protons (
    
    
    
    ) show a 3-bond correlation to C5 and C8 .

Secondary Confirmation (


C NMR Shifts for 6-Chloropurines): 
  • C5 Chemical Shift:

    • N9-Isomer: C5 is typically deshielded (

      
       ppm).
      
    • N7-Isomer: C5 is typically shielded (

      
       ppm).
      
    • Note: The

      
       between C4 and C5 is often larger in N9 isomers than in N7 isomers.[2]
      
Visual Troubleshooting: Isomer Identification Flowchart

IsomerID Start Purine Alkylation Product Mixture Step1 Isolate Major Isomer Start->Step1 Step2 Run 1H-13C HMBC NMR Step1->Step2 Decision Analyze N-CH2 Correlations Step2->Decision ResN9 Correlation to C4 & C8 (C5 ~131 ppm) Decision->ResN9 Cross-peak to C4 ResN7 Correlation to C5 & C8 (C5 ~122 ppm) Decision->ResN7 Cross-peak to C5 Conclusion9 CONFIRMED: N9 Isomer (Thermodynamic Product) ResN9->Conclusion9 Conclusion7 CONFIRMED: N7 Isomer (Kinetic Product) ResN7->Conclusion7

Figure 1: HMBC-based decision tree for distinguishing N7 and N9 purine regioisomers.

Module 2: Reaction Optimization (How do I fix it?)

To shift regioselectivity, you must understand the Kinetic vs. Thermodynamic landscape.[3]

The Mechanism
  • N7-Alkylation (Kinetic): Often faster due to the proximity of the N7 lone pair to the electron-withdrawing group at C6 (e.g., Cl, F). The transition state is lower in energy, but the product is less stable.

  • N9-Alkylation (Thermodynamic): The N9-isomer is generally more stable (pseudo-sugar position). However, the N9 position is often more sterically hindered by the H8 or solvent cage.

Optimization Matrix
VariableCondition for N9 Selectivity (Thermodynamic)Condition for N7 Selectivity (Kinetic)
Base Weak bases (

,

) allow equilibration.
Strong bases (

,

) lock the kinetic anion.
Solvent Polar Aprotic (DMF, DMSO) at Elevated Temp (

C).
Polar Aprotic (THF, DMF) at Low Temp (

C to RT).
C6-Substituent Bulky Groups (e.g., Iodine, Azoles) shield N7 sterically.Electron-Withdrawing (Cl, F) activates N7 electronically.
Catalyst Pd(0) or Lewis Acids (SnCl4) with silylated bases.None (Direct alkylation).

Module 3: Proven Protocols

Do not reinvent the wheel. Use these validated workflows based on your substrate availability.

Method A: Thermodynamic Control (Standard Alkylation)

Best for: Simple alkyl halides and robust substrates (e.g., 6-chloropurine).

  • Dissolution: Dissolve 6-chloropurine (1.0 equiv) in anhydrous DMF (0.2 M).

  • Base Addition: Add

    
     (2.5 equiv). Avoid NaH if you want to permit equilibration.
    
  • Alkylation: Add alkyl halide (1.1 equiv).

  • Thermodynamic Push: Heat to 80--100°C for 12--24 hours.

    • Why? At high temperatures, the kinetically formed N7 isomer can revert to the anion and re-alkylate at the thermodynamically preferred N9 position.

  • Workup: Remove DMF in vacuo. Partition between EtOAc/Water.

Method B: Mitsunobu Reaction (Stereochemical Control)

Best for: Chiral secondary alcohols. High N9 selectivity due to steric bulk of the


 adduct.
  • Reagents: 6-chloropurine (1.0 equiv),

    
     (1.5 equiv), Alcohol (1.2 equiv) in dry THF.
    
  • Addition: Cool to 0°C. Add DIAD or DEAD (1.5 equiv) dropwise.

  • Reaction: Warm to RT and stir for 12-24h.

  • Note: This proceeds with inversion of configuration at the alcohol center. The bulky Mitsunobu intermediate favors the less hindered N9 attack.

Method C: Palladium-Catalyzed Allylation (Trost Asymmetric Alkylation)

Best for: Allylic substrates.[4] Highest regioselectivity (>98% N9).

  • Catalyst Prep:

    
     (2.5 mol%) + Ligand (e.g., Trost Ligand or 
    
    
    
    ) in THF.
  • Substrate: Add 6-chloropurine (1.0 equiv).

  • Electrophile: Add Allyl Acetate/Carbonate (1.1 equiv).

  • Mechanism: The

    
    -allyl palladium complex coordinates to N9 preferentially due to hydrogen bonding or steric steering by the ligand.
    
Visual Workflow: Kinetic vs. Thermodynamic Pathways

ReactionPath Start Purine Anion TS_Kinetic TS1 (Lower Ea) Fast Start->TS_Kinetic Low Temp TS_Thermo TS2 (Higher Ea) Slow Start->TS_Thermo High Temp Prod_N7 N7-Isomer (Kinetic) TS_Kinetic->Prod_N7 Prod_N9 N9-Isomer (Thermodynamic) TS_Thermo->Prod_N9 Prod_N7->Start Reversible (Heat)

Figure 2: Reaction energy landscape. Note the yellow reversible path required to convert N7 to N9.

Module 4: FAQ & Troubleshooting

Q: I am seeing two spots on TLC, but they merge during purification. What is happening? A: N7 and N9 isomers often have very similar polarities.

  • Fix: Try running TLC in 3% to 5% MeOH in DCM . If they still co-elute, try Toluene:Acetone (2:1) . Isocratic column chromatography is often required for separation.

Q: My N9 yield is low, and I have a lot of N7. Heating didn't help. A: Your alkylating agent might be too reactive (hard electrophile), locking the N7 product irreversibly.

  • Fix: Switch to a "softer" leaving group (e.g., Iodide instead of Bromide/Mesylate) or use the Mitsunobu conditions (Method B), which sterically disfavor N7 attack.

Q: Can I convert isolated N7 product to N9? A: Yes, in some cases. Treat the pure N7 isomer with a catalytic amount of alkyl halide and heat in DMF. This can initiate an intermolecular trans-alkylation cascade, eventually settling into the thermodynamic N9 well.

Q: How does the C6 substituent affect the ratio? A:

  • 6-Cl / 6-F: Electron-withdrawing groups pull density, making N7 more acidic and kinetically active. Expect mixtures.

  • 6-Amino (Adenine): The

    
     can participate in H-bonding or act as a nucleophile itself (N6 alkylation). It is usually better to alkylate 6-chloropurine  first, then convert to adenine (
    
    
    
    ) later.

References

  • Regiospecific N9 Alkylation of 6-(Heteroaryl)purines. Journal of Organic Chemistry. Demonstrates steric shielding of N7 by C6-substituents to force N9 alkylation.

  • Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines. ACS Omega. Detailed NMR characterization data (HMBC, C5 shifts) for distinguishing isomers.

  • Thermodynamic vs Kinetic Control of Reactions. Chemistry LibreTexts. Fundamental principles applied to irreversible vs reversible pathways in alkylation.

  • Stereospecific alkylation of substituted adenines by the Mitsunobu coupling. RSC Advances. Validates Mitsunobu conditions for high N9 regioselectivity and stereochemical inversion.[4]

  • Palladium-Catalyzed N-Alkylation. ChemRxiv. Review of Pd-catalyzed methods (Trost type) for high selectivity in purine alkylation.

Sources

Technical Support Center: Stability of 7-Benzyl Groups Under Acidic Hydrolysis

Author: BenchChem Technical Support Team. Date: March 2026

Frequently Asked Questions (FAQs)

Q1: What is the general stability of a 7-benzyl group to acidic conditions?

The stability of a 7-benzyl group is highly dependent on the nature of the atom it is protecting (oxygen or nitrogen) and the specific acidic conditions employed (acid strength, temperature, and solvent). Generally, benzyl ethers (O-Bn) and N-benzyl (N-Bn) groups are considered robust and are stable to a wide range of mildly acidic conditions.[1][2] However, they can be cleaved under strong acidic conditions.[2][3] For instance, while they are stable at a pH of 1, very strong acids like hydrogen bromide (HBr), hydrogen iodide (HI), and boron tribromide (BBr₃) will facilitate their cleavage.[1][2][4]

Q2: How does the mechanism of acidic cleavage of a 7-benzyl group proceed?

The acidic cleavage of a 7-benzyl group, particularly a benzyl ether, typically proceeds via two mechanisms depending on the substrate:

  • SN1 Mechanism: This is the predominant pathway for benzyl ethers. The reaction initiates with the protonation of the ether oxygen by a strong acid, forming a good leaving group (an alcohol). Subsequently, the carbon-oxygen bond cleaves to form a stable benzylic carbocation, which is then attacked by a nucleophile (e.g., a halide ion).[4][5][6] This pathway is favored due to the resonance stabilization of the benzylic carbocation.[6]

  • SN2 Mechanism: For ethers with primary or methyl carbons, cleavage occurs through an SN2 mechanism where a nucleophile directly attacks the less sterically hindered carbon.[4][5][6]

The cleavage of N-benzyl groups can also be promoted by strong Brønsted or Lewis acids.[7][8]

Q3: Can a 7-benzyl group be selectively removed in the presence of other acid-labile protecting groups?

Yes, selective deprotection is possible and is a key aspect of synthetic strategy. The O-benzyl group is significantly more stable to acid than other common protecting groups like tert-butyldimethylsilyl (TBDMS), tetrahydropyranyl (THP), and methoxymethyl (MOM) ethers.[1] This difference in lability allows for the removal of these more sensitive groups under conditions that leave the benzyl group intact. For example, mild acidic conditions that cleave a THP ether will generally not affect a benzyl ether.[1]

Troubleshooting Guide

This section addresses common issues encountered during experiments involving 7-benzyl groups under acidic conditions.

Problem 1: My 7-benzyl group is being cleaved unexpectedly during a reaction.

Possible Causes & Solutions:

  • Inadvertent Use of Strong Acids: You may be using a stronger acid than necessary for a different transformation in your molecule. Even catalytic amounts of a strong acid can lead to gradual cleavage of the benzyl group, especially at elevated temperatures.

    • Solution: Re-evaluate the pKa of your acid. If possible, substitute it with a milder acid. For example, if you are using trifluoroacetic acid (TFA) for a Boc deprotection, and your benzyl group is also being affected, consider using a less harsh acidic condition for the Boc removal.

  • Presence of Lewis Acids: Trace amounts of Lewis acids can act as potent catalysts for benzyl group cleavage.

    • Solution: Purify your reagents and solvents to remove any Lewis acid contaminants. If a Lewis acid is required for another step, consider performing that step before introducing the benzyl protecting group.

  • Elevated Temperatures: The rate of acidic cleavage is highly temperature-dependent.

    • Solution: Perform your reaction at a lower temperature. Even running the reaction at 0 °C or room temperature instead of reflux can significantly improve the stability of the benzyl group.

Problem 2: I am trying to cleave my 7-benzyl group with a strong acid, but the reaction is slow or incomplete.

Possible Causes & Solutions:

  • Insufficient Acid Strength or Concentration: The acid you are using may not be strong enough, or you may not be using a sufficient stoichiometric amount.

    • Solution: Switch to a stronger acid. For example, if you are using HCl, consider switching to HBr or HI.[6] Alternatively, using a Lewis acid like BBr₃ or BCl₃ can be very effective.[2]

  • Poor Solubility: If your substrate is not fully dissolved in the reaction mixture, the reaction will be slow and inefficient.

    • Solution: Choose a solvent that dissolves both your substrate and the acid. Dichloromethane (DCM) is a common solvent for Lewis acid-mediated deprotections.[2]

  • Presence of a Competing Nucleophile: If your solvent or other reagents can act as nucleophiles, they may compete with the intended nucleophilic attack on the benzylic carbocation.

    • Solution: Use a non-nucleophilic solvent. If possible, use the acid itself as the solvent (e.g., neat TFA), though this is a harsh condition.[9]

Problem 3: I am observing side products after acidic treatment of my 7-benzyl protected compound.

Possible Causes & Solutions:

  • Friedel-Crafts Alkylation: The benzylic carbocation formed during cleavage is a potent electrophile and can react with any aromatic rings present in your molecule or solvent, leading to unwanted alkylation products.[10]

    • Solution: Use a scavenger, such as anisole or thioanisole, to trap the benzylic carbocation.[11] These scavengers are more electron-rich than your substrate and will be preferentially alkylated.

  • Benzyl Group Migration: Under certain acidic conditions, a benzyl group can migrate from one position to another, particularly in heterocyclic systems.

    • Solution: This is a complex issue that may require significant optimization. Lowering the reaction temperature and using a less protic solvent can sometimes minimize migration. A thorough literature search for your specific heterocyclic system is highly recommended.

Experimental Protocols

Protocol 1: Testing the Stability of a 7-Benzyl Group to Mild Acid

This protocol is designed to assess the stability of your 7-benzyl protected compound to conditions often used for the removal of more acid-labile groups.

  • Dissolve the Substrate: Dissolve your 7-benzyl protected compound (100 mg) in a suitable solvent (e.g., 5 mL of methanol or dichloromethane).

  • Add Mild Acid: Add a solution of a mild acid, such as 10% aqueous acetic acid or a catalytic amount of p-toluenesulfonic acid (TsOH).

  • Monitor the Reaction: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) over several hours.

  • Analysis: If no debenzylation is observed, your 7-benzyl group is stable under these conditions.

Protocol 2: Acidic Cleavage of a 7-Benzyl Ether using a Lewis Acid

This protocol describes a common method for the efficient cleavage of a benzyl ether.

  • Prepare the Reaction: Dissolve the benzyl ether (1.0 mmol) in anhydrous dichloromethane (DCM) (10 mL) under an inert atmosphere (e.g., Argon) and cool the solution to -78 °C.[2]

  • Add Lewis Acid: Slowly add a 1 M solution of boron trichloride (BCl₃) in DCM (1.2 equivalents) dropwise.[2]

  • Monitor the Reaction: Stir the reaction at -78 °C and monitor its progress by TLC.[2]

  • Quench the Reaction: Once the starting material is consumed, quench the reaction by the slow addition of methanol, followed by water.[2]

  • Work-up and Purification: Perform a standard aqueous work-up and purify the product by column chromatography.

Data Summary

The following table summarizes the general stability of the benzyl group under various acidic conditions.

Acidic Condition CategoryReagent/ConditionStability of Benzyl GroupReference(s)
Mild Brønsted Acids Acetic Acid, p-Toluenesulfonic Acid (catalytic)Generally Stable[2]
Strong Brønsted Acids HBr, HICleavage[4][6]
Very Strong Brønsted Acids Trifluoroacetic Acid (TFA)Cleavage (can be slow)[8]
Lewis Acids BBr₃, BCl₃, AlCl₃Cleavage (often rapid)[2][8]

Visualizations

Acidic_Cleavage_Mechanism cluster_step1 Step 1: Protonation cluster_step2 Step 2: Cleavage (SN1) cluster_step3 Step 3: Nucleophilic Attack R-O-Bn 7-Benzyl Ether (R-O-Bn) Protonated_Ether Protonated Ether [R-O(H)-Bn]+ R-O-Bn->Protonated_Ether + H+ H+ H+ Leaving_Group Alcohol (R-OH) Protonated_Ether->Leaving_Group Slow Carbocation Benzylic Carbocation [Bn]+ Protonated_Ether->Carbocation Slow Product Benzyl Halide (Bn-X) Carbocation->Product + X- (Fast) Nucleophile X-

Caption: SN1 mechanism for the acidic cleavage of a 7-benzyl ether.

Troubleshooting_Workflow start Unexpected Cleavage of 7-Benzyl Group q1 Is a strong acid present? (e.g., TFA, HCl, H₂SO₄) start->q1 ans1_yes Substitute with a milder acid or reduce stoichiometry. q1:f0->ans1_yes Yes ans1_no No q1:f0->ans1_no q2 Is a Lewis acid present? (e.g., AlCl₃, FeCl₃) ans2_yes Purify reagents/solvents or re-sequence synthetic steps. q2:f0->ans2_yes Yes ans2_no No q2:f0->ans2_no q3 q3 ans3_yes Reduce reaction temperature (e.g., to 0 °C or RT). q3:f0->ans3_yes Yes ans3_no Consider other factors: - Reaction time - Solvent effects q3:f0->ans3_no ans1_no->q2 ans2_no->q3

Sources

Validation & Comparative

7-benzylxanthine vs. caffeine IC50 values in adenosine assays

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comprehensive Comparison Guide: 7-Benzylxanthine Derivatives vs. Caffeine in Adenosine Receptor Assays

As a Senior Application Scientist, I frequently guide drug development teams through the nuances of purinergic receptor pharmacology. When evaluating novel xanthine derivatives against prototypical non-selective antagonists like caffeine, the difference between a successful screening cascade and a failed one lies in understanding structural causality and employing self-validating assay protocols.

This guide provides an objective, data-driven comparison of caffeine and 7-benzylxanthine derivatives (specifically 1-propyl-7-benzylxanthine), detailing their IC50 and


 values across adenosine receptor (AR) subtypes, alongside the critical methodologies required to generate reproducible data.

Mechanistic Grounding & Structural Causality

Caffeine (1,3,7-trimethylxanthine) is the classic, non-selective antagonist for adenosine receptors. It binds competitively to the orthosteric site of ARs, preventing endogenous adenosine from activating downstream G-protein coupled signaling cascades[1]. While caffeine acts most potently at


 and 

receptors, it lacks the subtype selectivity required for targeted therapeutics[1].

To engineer selectivity, medicinal chemists modify the xanthine scaffold. Introducing a bulky benzyl group at the N7 position (yielding compounds like 1-propyl-7-benzylxanthine) fundamentally alters the molecule's steric profile. The binding pockets of


 and 

receptors have limited spatial tolerance for large N7 substitutions. However, the

receptor possesses a distinct extracellular loop topology that readily accommodates the 7-benzyl moiety. Consequently, 7-benzylxanthine derivatives exhibit a marked shift in affinity, favoring the

receptor while maintaining competitive antagonism[2].

Quantitative Data: Affinity ( ) Comparison

It is a common pitfall to compare raw


 values across different laboratories. Because 

fluctuates based on the radioligand concentration used in a specific assay, rigorous pharmacological profiling requires converting

to the absolute inhibition constant (

) using the Cheng-Prusoff equation[3].

The table below summarizes the


 values for caffeine and 1-propyl-7-benzylxanthine. Note how species differences (Rat vs. Equine vs. Human) influence receptor pharmacology—a critical variable when selecting preclinical models[2][4].
CompoundSpecies / Tissue Source

Receptor

(µM)

Receptor

(µM)

Receptor

(µM)

Receptor

(µM)
Caffeine Human (Recombinant)~10.0 - 30.0~10.0 - 30.0~15.0 - 30.0> 100.0
Caffeine Equine Forebrain77.038.0N/AN/A
1-Propyl-7-benzylxanthine Rat Brain Membranes21.032.04.5> 100.0
1-Propyl-7-benzylxanthine Equine Forebrain35.022.0N/AN/A

Data Interpretation: While caffeine shows a slight preference for


 over 

in certain tissues[4], 1-propyl-7-benzylxanthine demonstrates a distinct, high-affinity preference for the

receptor (

= 4.5 µM), making it a superior scaffold for

-targeted drug design[2]. Both compounds act as weak antagonists at the

receptor[1][2].

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, your experimental workflows must be self-validating. Below are the optimized protocols for evaluating xanthine derivatives.

Protocol A: Radioligand Binding Assay (Affinity Determination)

This assay determines the


 by measuring the ability of the xanthine to displace a radioactive tracer (e.g., 

for

or

for

)[4].
  • Membrane Preparation & Endogenous Ligand Depletion (Critical Step): Homogenize cells expressing the target AR. Causality: Cell lysis releases high concentrations of endogenous adenosine. If left in the assay, this native agonist will competitively inhibit your radioligand, artificially shifting the

    
     of your test xanthines to the right. You must add Adenosine Deaminase (ADA, 1-2 U/mL) to hydrolyze endogenous adenosine into inactive inosine, ensuring a clean assay window[1].
    
  • Incubation: Incubate 50 µg of membrane protein with the subtype-specific radioligand at its

    
     concentration, alongside varying concentrations of the test xanthine (1 nM to 100 µM). Incubate at 25°C for 60-90 minutes to reach equilibrium.
    
  • Rapid Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.1% PEI to reduce non-specific binding). Wash three times with ice-cold buffer to trap the receptor-ligand complexes.

  • Quantification: Measure bound radioactivity using liquid scintillation counting. Calculate the

    
     using non-linear regression, and immediately convert to 
    
    
    
    via the Cheng-Prusoff equation:
    
    
    [3].

Workflow A 1. Membrane Preparation (A1/A2A/A2B/A3) B 2. Adenosine Deaminase (ADA) Addition (Clears Endogenous Ligands) A->B C 3. Radioligand + Xanthine Incubation (Competition Phase) B->C D 4. Rapid Filtration & Washing (Isolates Bound Complexes) C->D E 5. Scintillation Counting (IC50 & Ki Calculation) D->E

Workflow for Adenosine Receptor Radioligand Binding Assays.

Protocol B: Functional cAMP Accumulation Assay (Efficacy Determination)

While binding assays confirm affinity, functional assays are required to prove antagonism.


 and 

receptors couple to

proteins (inhibiting adenylate cyclase), whereas

and

couple to

proteins (stimulating adenylate cyclase)[4].
  • PDE Inhibition: Pre-incubate cells with 100 µM IBMX or Ro 20-1724. Causality: Phosphodiesterases (PDEs) rapidly degrade cAMP. Without a PDE inhibitor, the transient cAMP signal is lost, leading to false negatives in functional efficacy.

  • System Priming (For

    
    -coupled 
    
    
    
    /
    
    
    only):
    Add 10 µM Forskolin. Causality: Because
    
    
    /
    
    
    activation decreases cAMP, basal cAMP levels are often too low to measure a reliable drop. Forskolin directly activates adenylate cyclase to elevate the baseline, allowing the agonist-induced decrease (and the xanthine-induced reversal) to be accurately quantified.
  • Agonist/Antagonist Challenge: Co-incubate the cells with an AR agonist (e.g., HE-NECA at its

    
     concentration) and titrations of the test xanthine[5].
    
  • Detection: Lyse the cells and quantify cAMP levels using a TR-FRET or AlphaScreen immunoassay. The concentration of xanthine required to reverse the agonist's effect by 50% represents the functional

    
    .
    

cAMP Gs Gs-Coupled (A2A, A2B) Stimulates Adenylate Cyclase PDE Add PDE Inhibitor (Prevents cAMP Degradation) Gs->PDE Gi Gi-Coupled (A1, A3) Inhibits Adenylate Cyclase Forskolin Add Forskolin (Elevates Basal cAMP) Gi->Forskolin Forskolin->PDE Readout Quantify cAMP Levels (Determines Functional IC50) PDE->Readout PDE->Readout

Logical workflow for A1/A2A/A2B/A3 functional cAMP assays.

References

  • Chou, C. C., & Vickroy, T. W. (2003). Antagonism of adenosine receptors by caffeine and caffeine metabolites in equine forebrain tissues. American Journal of Veterinary Research.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHWLUf6vjjvWqqXi9tcypa-jA_WMgnrgSRMg8jwdXCRoIGzb9llTJH3gwISOK6V1Pe549mPYIfT5RFa-Iyhwx1zXKZohPj7hDwut4gf-a4YTRnmVyRVeYn8J1L8bgYxSbmdljsqgMNccweYGNJ0frpzpWtZAeOSW-BpmFa7J_4lUrTyW_xiFU_5]
  • Varani, K., et al. (2000). Dose and Time Effects of Caffeine Intake on Human Platelet Adenosine A2A Receptors. Circulation (AHA Journals).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFtjhygre2_DcrGM06H22dj9Rc02Fo1-4y6oArZpailY52nk-2QHm3YRah-Rrm_ojTr_pHquAoAWKpLUAtQzmEyENZM-WeWtB4KDCOc6jRTuE4OcW_Q1-8IV21L28V9r4iBcNeDJ4uBZ4D3c-PZBUMqmfdUhrBJ]
  • BenchChem Database. (2024). Paraxanthine & 1-Propyl-7-benzylxanthine Binding Data. BenchChem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGgdaCADdrPVJ3a-QqEwUxdLAMB24VySurZW8nbOTQxTQ_y7i4GLhkqa8j8G6jhBlebUQVvfTqHjdZwEtcWKSO2DkRvFqihONks15wJwSxkukzoPbYTaI3Ph5IYtCl3wxxE9ISMqzUC]
  • Varani, K., et al. (1999). Caffeine Alters A2A Adenosine Receptors and Their Function in Human Platelets. Circulation (AHA Journals).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEtEaeW_eHgM6MA5hSQOI-lLuquqpVBk3StZNOHP1ziWQcZSOMIQClg5XMkkVp6rlGawcMonVkx42vAoYigVrdHL_VsiFCZuWWcE4RD3u7ICxPUNUipS47COuXBs-xafZa2ZOV_R4B5KwhfHYJYZZ5GPM7njAbjHw==]
  • Papageorgiou, I., et al. (2009). Comparative substrate recognition by bacterial and fungal purine transporters of the NAT/NCS2 family. Taylor & Francis.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEl0SVs8FttqNWdXpKeS2QrDCTswy527eFvX12x7AnW6BxBE_9nK8cI32AzpmcmF-Sp9PpH2LmD_hYoN7apxHkixmlNW_cdPmyJPBJQHObl2ankKaJ7R-Sdr9ATCmS-AdHdAU1byIenw6le0Dnkod5W9Q3Xo98PDg==]

Sources

Comparative Diuretic Activity of 7-Benzylxanthine Derivatives: A Mechanistic and Experimental Guide

Author: BenchChem Technical Support Team. Date: March 2026

The xanthine scaffold has long been recognized as a versatile pharmacophore in drug development. While natural xanthine derivatives like theophylline and caffeine exhibit well-documented, albeit mild, diuretic properties, their clinical utility is often limited by non-selective central nervous system (CNS) stimulation and varying phosphodiesterase (PDE) inhibition profiles.

To overcome these limitations, medicinal chemists have engineered 7-benzylxanthine derivatives . By introducing a bulky, lipophilic benzyl group at the N7 position—and often coupling it with substitutions at the C8 position—researchers have developed compounds with enhanced selectivity, superior diuretic potency, and reduced CNS excitability. This guide objectively compares the diuretic performance of 7-benzylxanthine derivatives against standard alternatives and outlines the self-validating experimental frameworks used to quantify their efficacy.

Mechanistic Framework: The Causality of Xanthine-Induced Diuresis

To understand why 7-benzylxanthines outperform their natural counterparts, we must first examine the dual-pathway causality of xanthine-induced diuresis [1].

  • Adenosine A1 Receptor Antagonism: Adenosine naturally constricts the afferent arterioles in the kidney, reducing renal blood flow (RBF) and glomerular filtration rate (GFR). Xanthines act as competitive antagonists at the A1 receptor, reversing this vasoconstriction. The resulting vasodilation increases GFR, forcing more fluid into the renal tubules [2].

  • Phosphodiesterase (PDE) Inhibition: By inhibiting PDE, xanthines prevent the breakdown of intracellular cyclic AMP (cAMP). Elevated cAMP in the proximal convoluted tubule directly inhibits sodium (Na+) reabsorption, promoting natriuresis and subsequent osmotic water excretion.

The 7-benzyl substitution alters the steric bulk and lipophilicity of the molecule, optimizing its fit within the A1 receptor binding pocket while selectively tuning its PDE inhibition profile. This structural shift is the primary driver behind its enhanced diuretic action.

G Xanthine 7-Benzylxanthine Derivative A1 Adenosine A1 Receptor Antagonism Xanthine->A1 PDE PDE Enzyme Inhibition Xanthine->PDE Vaso Afferent Arteriole Vasodilation A1->Vaso cAMP Intracellular cAMP Accumulation PDE->cAMP GFR Increased GFR & Renal Blood Flow Vaso->GFR Na Decreased Proximal Na+ Reabsorption cAMP->Na Diuresis Enhanced Diuresis & Natriuresis GFR->Diuresis Na->Diuresis

Fig 1. Dual mechanism of 7-benzylxanthine derivatives driving diuresis and natriuresis.

Comparative Diuretic Efficacy

When benchmarking 7-benzylxanthine derivatives against established alternatives, it is critical to evaluate both total urine volume (aquaresis) and electrolyte clearance (natriuresis/kaliuresis). The table below synthesizes representative pharmacological data comparing a lead 7-benzyl derivative (e.g., 3-methyl-7-p-chlorobenzyl-8-substituted xanthine) against natural xanthines and a high-ceiling loop diuretic [3].

Compound / ClassRelative Urine Volume (% of Control)Na⁺ Excretion (mEq/L)K⁺ Excretion (mEq/L)Mechanistic Notes & Clinical Profile
Vehicle (Control) 100%BaselineBaselineEstablishes baseline physiological clearance.
Caffeine (Natural Xanthine)~130%Mild IncreaseMild IncreaseWeak diuretic; limited by severe CNS excitation and rapid tolerance.
Theophylline (Natural Xanthine)~150%Moderate IncreaseModerate IncreaseStandard xanthine diuretic; higher A1 affinity than caffeine but narrow therapeutic index.
7-Benzylxanthine Derivative (Synthetic)~210% High Increase Moderate Increase Superior to natural xanthines; optimized A1/PDE targeting with reduced CNS penetration.
Furosemide (Loop Diuretic)~320%Very High IncreaseHigh Increase (Kaliuretic)Gold standard for acute volume overload; carries high risk of hypokalemia and diuretic resistance.

Data Synthesis Insight: The 7-benzylxanthine derivative occupies a highly desirable therapeutic middle ground. It significantly outperforms theophylline in promoting sodium and water excretion without triggering the aggressive, often dangerous potassium wasting (kaliuresis) characteristic of loop diuretics like furosemide.

Self-Validating Experimental Protocol: In Vivo Diuretic Screening

To ensure trustworthiness and reproducibility, the evaluation of diuretic activity must utilize a self-validating system. The standard rat metabolic cage assay is designed with internal controls to isolate the drug's true pharmacological effect from environmental confounding variables.

Step-by-Step Methodology & Causality

Step 1: Acclimatization (48 Hours)

  • Action: House male Wistar rats individually in metabolic cages for 48 hours prior to the study.

  • Causality: Rodents are highly susceptible to novelty stress, which triggers sympathetic nervous system activation and catecholamine release. This causes afferent arteriole constriction, artificially lowering GFR and masking the diuretic effect of the test compound. Acclimatization normalizes baseline sympathetic tone.

Step 2: Standardized Hydration & Dosing (T = 0)

  • Action: Fast the animals overnight (water ad libitum). Administer an oral saline load (0.9% NaCl at 25 mL/kg) immediately followed by the oral administration of the test compound, positive control (Furosemide/Theophylline), or vehicle.

  • Causality: Administering a standardized fluid load ensures that baseline hydration is uniform across all cohorts. This eliminates volume depletion as a confounding variable, ensuring that any increase in urine output is strictly drug-induced.

Step 3: 24-Hour Urine Collection

  • Action: Collect urine over a 24-hour period using specialized funnels that separate urine from feces.

  • Causality: Fecal contamination absorbs urine and alters electrolyte concentrations. Physical separation is mandatory for accurate volumetric and ionic quantification.

Step 4: Electrolyte Quantification & Validation

  • Action: Measure total volume. Analyze Na⁺ and K⁺ concentrations using flame photometry or ion-selective electrodes. Calculate the Lipschitz Value (Test Volume / Control Volume).

  • Causality: A true diuretic must promote natriuresis, not just aquaresis. If a compound increases volume without increasing Na⁺ clearance, it is merely an aquaretic. A Lipschitz value ≥ 1.0 validates the assay's sensitivity, while a value ≥ 2.0 confirms potent diuretic activity.

Workflow Acclim 1. Acclimatization (Metabolic Cages) Dose 2. Oral Dosing & Saline Hydration Acclim->Dose Collect 3. 24h Urine Collection Dose->Collect Analyze 4. Volume & Electrolyte Quantification Collect->Analyze Validate 5. Clearance & Data Validation Analyze->Validate

Fig 2. Self-validating in vivo workflow for quantifying diuretic and natriuretic efficacy.

Structure-Activity Relationship (SAR) Insights

The transition from a basic xanthine to a highly active diuretic relies on precise molecular engineering:

  • N7-Position (The Benzyl Group): Replacing the methyl group found in caffeine/theophylline with a benzyl group drastically increases the molecule's lipophilicity. This allows deeper penetration into the hydrophobic pockets of the Adenosine A1 receptor. Furthermore, para-substitutions on the benzyl ring (e.g., p-chlorobenzyl) create electron-withdrawing effects that stabilize receptor binding, directly correlating with prolonged duration of action.

  • C8-Position Modifications: Coupling the N7-benzyl group with C8-substitutions (such as hydrazines or hydrazones) introduces critical hydrogen-bond donors/acceptors. Experimental data indicates that these C8 modifications not only amplify diuretic output but also introduce secondary antioxidative and cardioprotective properties, making them highly attractive candidates for treating heart failure-induced fluid overload.

References

  • Singh, N., Shreshtha, A. K., Thakur, M. S., & Patra, S. (2018). "Xanthine scaffold: scope and potential in drug development." Heliyon, 4(10), e00829.[Link]

  • Flores, S., Culichia, C. N., Villarreal, E. G., Savorgnan, F., Checchia, P. A., & Loomba, R. S. (2020). "Xanthine Derivatives for Kidney Protection in the Critically Ill Pediatric Population: A Systematic Review." Journal of Pediatric Intensive Care, 9(3), 155–161.[Link]

  • Evseyeva, L. V. (2009). "Synthesis, physicochemical and biological properties of 7-benzyl-8-bromoxanthine derivates." Zaporizhzhian State Medical University.[Link]

Comparative Guide to Reference Standards for 7-Benzylxanthine Impurity Profiling

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative for Purity in 7-Benzylxanthine

7-Benzylxanthine, a derivative of the purine base xanthine, serves as a crucial intermediate in the synthesis of various pharmacologically active compounds. As with any active pharmaceutical ingredient (API) or intermediate, ensuring its purity is not merely a quality control metric but a fundamental requirement for the safety and efficacy of the final drug product.[1] The International Council for Harmonisation (ICH) has established rigorous guidelines that mandate the identification, quantification, and control of impurities in new drug substances.[2][3] These guidelines, particularly ICH Q3A(R2), categorize impurities as organic, inorganic, or residual solvents and set specific thresholds for reporting, identification, and toxicological qualification.[2][4]

This guide provides a comprehensive comparison of analytical methodologies and reference standards for the robust impurity profiling of 7-benzylxanthine. It is designed for researchers, analytical scientists, and drug development professionals, offering both strategic insights and practical, field-proven protocols to establish a self-validating system for impurity control.

Understanding the Impurity Landscape of 7-Benzylxanthine

A robust impurity profile begins with a theoretical understanding of where impurities may originate. These can be broadly classified into process-related impurities, arising from the synthetic route, and degradation products, which form during storage or upon exposure to stress conditions.

Process-Related Impurities

The synthesis of 7-benzylxanthine typically involves the alkylation of a xanthine precursor with a benzylating agent. A plausible synthetic route can be inferred from related syntheses, such as the benzylation of 3-methylxanthine.[5] Each component in this process is a potential source of impurities.

  • Starting Materials: Unreacted xanthine or 3-methylxanthine precursors.

  • Reagents: Excess benzyl bromide or benzyl chloride, and catalysts used in the reaction.

  • Intermediates: Incomplete reactions can lead to the presence of partially benzylated intermediates.

  • By-products: Over-alkylation can lead to di-benzylated xanthine derivatives (e.g., 1,7-dibenzylxanthine). Other side reactions, such as the formation of benzyl alcohol from the hydrolysis of the benzylating agent, can also introduce impurities.

The following diagram illustrates a potential synthetic pathway and highlights critical points for impurity formation.

Synthesis_of_7_Benzylxanthine Xanthine Xanthine (Starting Material) Product 7-Benzylxanthine (API) Xanthine->Product Benzyl Halide, Base, Solvent Imp1 Unreacted Xanthine Xanthine->Imp1 Incomplete Reaction Base Base (e.g., K2CO3) Solvent Solvent (e.g., DMF) BenzylHalide Benzyl Halide (Reagent) BenzylHalide->Product Imp3 Reagent Residue (e.g., Benzyl Alcohol) BenzylHalide->Imp3 Degradation/ Hydrolysis Imp2 Over-alkylation Product (e.g., 1,7-Dibenzylxanthine) Product->Imp2 Side Reaction

Caption: Synthetic pathway for 7-Benzylxanthine and potential impurity sources.

Degradation Products

Forced degradation studies are essential for identifying potential degradants that may form under storage and handling, thereby establishing the intrinsic stability of the molecule.[6][7] These studies involve subjecting the drug substance to stress conditions more severe than accelerated stability testing, such as hydrolysis, oxidation, heat, and light.[8]

  • Hydrolytic Degradation: Exposure to acidic and basic conditions may lead to the cleavage of the benzyl group, yielding xanthine and benzyl alcohol.

  • Oxidative Degradation: The xanthine ring can be susceptible to oxidation, leading to various oxidized derivatives.

  • Photolytic Degradation: Exposure to UV or visible light can induce degradation, potentially through radical mechanisms.

  • Thermal Degradation: High temperatures can accelerate reactions and lead to decomposition products.

Comparison of Core Analytical Methodologies

A multi-faceted analytical approach is necessary for comprehensive impurity profiling, combining separation techniques with powerful identification tools.[9][10] The choice of method depends on the specific goal, whether it is routine purity testing, identification of unknown impurities, or quantification of residual solvents.

Technique Primary Application Principle Pros Cons
HPLC-UV/DAD Quantification & Purity Control Differential partitioning of analytes between a stationary and mobile phase, with detection by UV-Vis absorbance.Robust, reproducible, highly quantitative, excellent for routine analysis. DAD provides peak purity information.Limited structural information for unknown impurity identification.
LC-MS Identification & Structural Elucidation Combines HPLC separation with mass spectrometry, which measures the mass-to-charge ratio of ionized molecules.High sensitivity and specificity. Provides molecular weight and fragmentation data crucial for identifying unknown impurities.[]Quantification can be more complex than HPLC-UV; matrix effects can cause ion suppression.
GC-MS Residual Solvents & Volatile Impurities Separates volatile compounds in the gas phase, followed by mass spectrometry detection.Gold standard for volatile and semi-volatile analysis, such as residual solvents from synthesis.[12]Not suitable for non-volatile compounds like 7-benzylxanthine and most of its related impurities.
NMR Spectroscopy Definitive Structural Elucidation Measures the magnetic properties of atomic nuclei to provide detailed information about molecular structure and connectivity.Unparalleled for unambiguous structure determination of isolated impurities.Requires relatively large amounts of pure sample (>1 mg); low sensitivity compared to MS.[12]

A Validated Workflow for Impurity Profiling

A systematic workflow ensures that all potential impurities are detected, identified, and controlled. This process integrates multiple analytical techniques, moving from general screening to specific characterization.

Impurity_Profiling_Workflow Start 7-Benzylxanthine (New Batch / Stability Sample) HPLC_Screen HPLC-UV/DAD Purity Screen Start->HPLC_Screen Decision1 Impurity > Identification Threshold? (e.g., >0.10%) HPLC_Screen->Decision1 LCMS_ID LC-MS Analysis for MW and Fragmentation Decision1->LCMS_ID Yes Report Report and Quantify in Specification Decision1->Report No Decision2 Structure Confirmed? LCMS_ID->Decision2 Isolation Preparative HPLC for Impurity Isolation Decision2->Isolation No Final_ID Structure Identified & Reference Standard Synthesized Decision2->Final_ID Yes NMR_Elucid NMR Structural Elucidation Isolation->NMR_Elucid NMR_Elucid->Final_ID Final_ID->Report

Caption: A comprehensive workflow for the detection and identification of impurities.

Experimental Protocols: A Self-Validating Approach

The following protocols are designed to be robust and self-validating, providing a solid foundation for the impurity profiling of 7-benzylxanthine.

Protocol 1: Stability-Indicating HPLC-UV Method for Purity Analysis

This method is designed to separate 7-benzylxanthine from its potential process-related and degradation impurities.

1. Instrumentation and Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a Quaternary Pump, Autosampler, Column Oven, and Photodiode Array (PDA) or UV Detector.

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Reference Standards: 7-Benzylxanthine (qualified primary standard), known impurities (if available).

  • Reagents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Formic Acid, Purified Water.

2. Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient Elution:

    Time (min) %A %B
    0.0 90 10
    20.0 40 60
    25.0 10 90
    27.0 10 90
    27.1 90 10

    | 32.0 | 90 | 10 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 273 nm (or as determined by UV scan of 7-benzylxanthine).

  • Injection Volume: 10 µL

3. Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve 7-benzylxanthine reference standard in a suitable diluent (e.g., Methanol or 50:50 Acetonitrile:Water) to a final concentration of 0.5 mg/mL.

  • Sample Solution: Prepare the 7-benzylxanthine test sample in the same diluent to the same concentration.

4. System Suitability and Validation:

  • The method must be validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness.

  • Specificity is demonstrated by its ability to separate the main peak from all impurities generated during forced degradation studies.[6]

Protocol 2: Forced Degradation Study

This protocol outlines the stress conditions to be applied to 7-benzylxanthine to generate potential degradation products.[7][8] A degradation of 5-20% is generally considered appropriate for validating a stability-indicating method.[8][13]

1. Sample Preparation:

  • Prepare a stock solution of 7-benzylxanthine at approximately 1.0 mg/mL in a suitable solvent (e.g., Methanol or Acetonitrile).

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with 1N HCl and heat at 80°C. Analyze samples at various time points (e.g., 2, 4, 8, 24 hours). Neutralize with 1N NaOH before injection.

  • Base Hydrolysis: Mix the stock solution with 1N NaOH and keep at room temperature. Analyze at various time points. Neutralize with 1N HCl before injection.

  • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature, protected from light. Analyze at various time points.

  • Thermal Degradation: Expose the solid powder of 7-benzylxanthine to 105°C in a hot air oven for 24-48 hours. Dissolve the stressed powder for analysis.

  • Photolytic Degradation: Expose the solid powder and a solution of 7-benzylxanthine to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B).

3. Analysis:

  • Analyze all stressed samples, along with an unstressed control sample, using the validated HPLC-UV method (Protocol 1).

  • Use a PDA detector to check for peak purity of the 7-benzylxanthine peak under all conditions. Any peak that is not present in the control sample is a potential degradant and should be investigated further using LC-MS.

Conclusion

A robust and reliable impurity profiling strategy for 7-benzylxanthine is built on a foundation of regulatory awareness, sound analytical science, and a systematic approach to investigation. By combining high-performance separation techniques like HPLC with the definitive identification power of mass spectrometry and NMR, researchers can gain a complete understanding of a substance's impurity profile. The use of validated, stability-indicating methods and qualified reference standards is non-negotiable for ensuring compliance with global regulatory standards like those set by the ICH.[1][2][3] This comprehensive approach not only guarantees the quality and safety of 7-benzylxanthine as a pharmaceutical intermediate but also accelerates the drug development lifecycle by proactively addressing potential quality issues.

References

  • Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide. (n.d.). Vertex AI Search.
  • Impurity guidelines in drug development under ICH Q3. (2025, October 7). AMSbiopharma.
  • ICH Guidelines for Pharmaceuticals | Complete Overview with Examples. (2024, December 15). Pharmaguideline.
  • ICH Q3B (R2) Impurities in new drug products - Scientific guideline. (2006, June 1). European Medicines Agency.
  • ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances. (1995, May). European Medicines Agency.
  • Decoding Xanthine Derivatives: Advanced Analytical, Extraction, and Quantification Techniques in Pharma and Biofluids - A Comprehensive Review. (2025, April 10). PubMed.
  • Decoding Xanthine Derivatives: Advanced Analytical, Extraction, and Quantification Techniques in Pharma and Biofluids - A Comprehensive Review. (2025, April 10).
  • US8569489B2 - 7-[4-(Benzhydrylpiperazinyl-1)butyl]-3-methylxanthine and its salts with organic or inorganic acids possessing antihistaminic and antiallergenic activity. (n.d.).
  • LC-MS-Based Rapid and Accurate Drug Impurity Analysis. (n.d.). BOC Sciences.
  • Forced Degradation Studies. (2016, December 14). MedCrave online.
  • Simultaneous Determination of Methylxanthines and Cotinine in Human Plasma by Solid-Phase Extraction Followed by LC–MS–MS. (2014, May 1).
  • Recent Trends in Analytical Techniques for Impurity Profiling. (2022, January 10).
  • Development of forced degradation and stability indic
  • Analytical Techniques for Drug Impurity Profiling. (2025, September 22). Biotech Spain.
  • Synthesis of 3-benzylxanthine and lumazine analogues. (2026, January 15).
  • A REVIEW ON IMPURITY PROFILING AND TECHNIQUES USED FOR THEIR IDENTIFIC
  • Fully Integrated Analysis of Metabolites, Impurities, and Degradants Using LC–NMR–MS. (2020, November 16).
  • An Introduction To Forced Degradation Studies For Drug Substance Drug Product. (2020, January 9).
  • A review on forced degradation studies, stability indicating method and stability profile of few antiviral drugs. (n.d.).
  • FDA Perspectives: Scientific Considerations of Forced Degradation Studies in ANDA Submissions. (2025, March 15). Pharmaceutical Technology.
  • Impurity Profiling With Use of Hyphenated Techniques. (2012, May 24). Asian Journal of Research in Chemistry.
  • HPLC method for the evaluation of chromatographic conditions for separation of new xanthine derivatives. (n.d.).
  • Impurity Profiling and its Significance Active Pharmaceutical Ingredients. (2025, December 14).
  • Synthesis and pharmacological characterization of glucopyranosyl-conjugated benzyl derivatives as novel selective cytotoxic agents against colon cancer. (n.d.). PMC.
  • Analysis of Kratom's Main Psychoactive Components: Mitragynine and 7-Hydroxymitragynine. (n.d.).
  • Validated HPLC method for mitragynine quantification in Kr
  • Quantitative HPLC Determination and Extraction of Anthraquinones in Senna al
  • Development of HPLC-UV method for quantification of Kratom compounds mitragynine and its 7-hydroxy metabolite. (n.d.).
  • Synthesis of 8-(Cyclopentyloxy)phenyl Substituted Xanthine Derivatives as Adenosine A2A Ligands. (2025, August 8).

Sources

Crystal Structure Validation of 7-Benzyl-1H-purine-2,6(3H,7H)-dione: A Comparative Guide to SCXRD, PXRD, and MicroED

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

7-Benzyl-1H-purine-2,6(3H,7H)-dione (commonly known as 7-benzylxanthine) is a highly valuable intermediate in the synthesis of pharmaceutical derivatives and N-heterocyclic carbene (NHC) metal complexes[1]. Structurally, the molecule possesses a purine-2,6-dione core with strong hydrogen bond donors at N1 and N3, and potent acceptors at the C2 and C6 carbonyls.

The Crystallographic Challenge: Because of this extensive hydrogen-bonding capacity, 7-benzylxanthine exhibits exceptionally high lattice energy. It rapidly forms robust intermolecular ribbons or dimers, causing it to precipitate out of solution as an insoluble, microcrystalline powder rather than the macroscopic single crystals required for traditional validation. Consequently, drug development professionals and crystallographers must carefully select the appropriate structural validation workflow. This guide objectively compares the three leading modalities—Single-Crystal X-ray Diffraction (SCXRD), Powder X-ray Diffraction (PXRD), and Microcrystal Electron Diffraction (MicroED)—providing actionable, self-validating protocols for each.

Objective Comparison of Validation Modalities

A. Single-Crystal X-ray Diffraction (SCXRD): The Gold Standard

SCXRD relies on the coherent scattering of X-rays by a macroscopic single crystal.

  • Mechanism & Causality: By measuring the intensities and scattering angles of a large, periodic 3D lattice, SCXRD allows for the direct calculation of electron density maps via Fourier transform.

  • Verdict: It provides unambiguous atomic coordinates and absolute configuration. However, forcing 7-benzylxanthine into large crystals (>10 μm) often requires aggressive recrystallization techniques (e.g., high-boiling solvents like DMF), which risks solvent inclusion or the generation of biologically irrelevant polymorphs.

B. Powder X-ray Diffraction (PXRD) + Rietveld Refinement: The Bulk Phase Validator

PXRD analyzes the bulk powder directly, bypassing the crystallization bottleneck.

  • Mechanism & Causality: Because powder samples consist of randomly oriented crystallites, 3D diffraction data is compressed into a 1D diffractogram, leading to severe peak overlap for low-symmetry organic molecules[2].

  • Verdict: To extract a valid crystal structure, the protocol must utilize , a computational method that iteratively adjusts a simulated structural model to minimize the statistical residual (

    
    ) against the experimental data[2].
    
C. Microcrystal Electron Diffraction (MicroED): The Sub-Micron Innovator

MicroED utilizes a transmission electron microscope (TEM) to collect diffraction data directly from nanocrystals.

  • Mechanism & Causality: Electrons interact with the electrostatic potential of matter approximately

    
     times more strongly than X-rays[3]. This allows for high-resolution data collection from crystals as small as 100 nm, which are naturally present in 7-benzylxanthine precipitates.
    
  • Verdict: The strong interaction causes dynamical scattering (multiple scattering events within the crystal), which artificially inflates R-factors[4]. Therefore, a robust MicroED workflow must be orthogonally validated using techniques like solid-state NMR (ssNMR) to confirm hydrogen atom positions.

Quantitative Performance Data

The following table summarizes the experimental parameters and performance metrics for validating the crystal structure of 7-benzylxanthine across the three modalities.

Performance MetricSCXRDPXRD + RietveldMicroED
Optimal Crystal Size > 10 μmBulk Powder (1 - 5 μm)100 - 500 nm
Data Collection Time 2 - 12 hours1 - 4 hours< 10 minutes
Typical R-factor

< 5%

< 10%

15 - 25%
H-Atom Resolution Excellent (Directly observed)Poor (Requires constraints)Moderate (Cross-validation needed)
Sample Requirement Single pristine crystal~10 - 50 mg< 1 μg
Primary Limitation Difficult crystal growthPeak overlap / Phase impuritiesDynamical scattering artifacts

Validation Workflow Decision Matrix

Workflow Start 7-Benzylxanthine Sample Synthesized Check Assess Crystal Size & Morphology Start->Check SCXRD_Path > 10 μm SCXRD Workflow Check->SCXRD_Path Macroscopic Crystals MicroED_Path < 1 μm (Sub-micron) MicroED Workflow Check->MicroED_Path Nanocrystals PXRD_Path Polycrystalline Powder PXRD Workflow Check->PXRD_Path Bulk Powder Val_SCXRD Direct Methods & Anomalous Dispersion SCXRD_Path->Val_SCXRD Val_MicroED Kinematical Refinement + ssNMR Validation MicroED_Path->Val_MicroED Val_PXRD Simulated Annealing + Rietveld Refinement PXRD_Path->Val_PXRD Final Validated Crystal Structure (CIF Generated) Val_SCXRD->Final Val_MicroED->Final Val_PXRD->Final

Decision matrix for selecting the optimal crystal structure validation workflow for 7-benzylxanthine.

Step-by-Step Methodologies (Self-Validating Protocols)

Protocol 1: SCXRD Validation Workflow
  • Crystallization: Dissolve 7-benzylxanthine in a boiling mixture of DMF and water. Cool the solution at a highly controlled rate of 1°C/hour to promote slow nucleation and avoid kinetic trapping of powder.

  • Mounting: Under polarized light, select a defect-free crystal (>15 μm) that extinguishes light uniformly. Mount on a MiTeGen loop using paratone oil to prevent solvent loss and lattice degradation.

  • Data Collection: Irradiate the sample with Cu-K

    
     radiation (
    
    
    
    Å) at 100 K.
    • Self-Validation Check: Monitor the

      
       ratio during the initial frames. Ensure data completeness is >99% up to a resolution of at least 0.83 Å.
      
  • Refinement: Solve the phase problem using intrinsic phasing algorithms (e.g., SHELXT). Refine the structure using full-matrix least-squares on

    
     (SHELXL)[1].
    
    • Self-Validation Check: The final

      
       must be < 5%, and the residual electron density map should show no unassigned peaks greater than 0.5 
      
      
      
      
      
      .
Protocol 2: PXRD and Rietveld Refinement
  • Sample Preparation: Lightly grind the 7-benzylxanthine powder in an agate mortar to reduce preferred orientation (which skews peak intensities). Pack the powder uniformly into a 0.5 mm borosilicate capillary.

  • Data Acquisition: Collect high-resolution diffraction data from

    
     to 
    
    
    
    using a diffractometer equipped with a monochromatic X-ray source.
  • Indexing & Space Group Determination: Utilize indexing algorithms (e.g., DICVOL) to determine the unit cell dimensions.

    • Self-Validation Check: A Figure of Merit (FOM) > 20 confirms a mathematically reliable indexing solution[2].

  • Rietveld Refinement: Generate a starting molecular model of 7-benzylxanthine via Density Functional Theory (DFT). Iteratively refine the background, peak shape parameters, unit cell, and atomic coordinates.

    • Self-Validation Check: A successful fit is confirmed when the weighted profile R-factor (

      
      ) is < 10% and the difference plot (experimental vs. calculated) is visually flat[2].
      
Protocol 3: MicroED Data Collection
  • Grid Preparation: Apply 3 μL of a 7-benzylxanthine nanocrystal suspension (dispersed in a non-solvent like hexane) onto a glow-discharged carbon TEM grid. Blot away excess liquid and plunge-freeze in liquid ethane to minimize electron radiation damage[3].

  • Data Collection: Insert the grid into a cryo-TEM operating at 200 kV. Continuously rotate the stage from

    
     to 
    
    
    
    at a rate of 0.5
    
    
    /s while recording diffraction patterns on a direct electron detector.
  • Processing & Orthogonal Validation: Process the diffraction frames using software like DIALS.

    • Self-Validation Check: Because dynamical scattering inherently inflates the

      
       factor in MicroED (typically settling between 15-25%), the structure cannot be validated by R-factors alone[4]. You must validate the N1-H and N3-H hydrogen-bonding network using 
      
      
      
      H-
      
      
      N or robust DFT geometry optimization to ensure the assigned atomic coordinates are physically viable[4].

References

1.[1] Facile N9-Alkylation of Xanthine Derivatives and Their Use as Precursors for N-Heterocyclic Carbene Complexes. Molecules (MDPI) / PMC (nih.gov). URL: [Link] 2.[3] Small Molecule Microcrystal Electron Diffraction for the Pharmaceutical Industry–Lessons Learned From Examining Over Fifty Samples. Frontiers in Molecular Biosciences / PMC (nih.gov). URL: [Link] 3.[4] Structure Solution of Nano-Crystalline Small Molecules Using MicroED and Solid-State NMR Dipolar-Based Experiments. Crystals (MDPI). URL: [Link] 4.[2] Quantitative matching of crystal structures to experimental powder diffractograms. Chemical Science (RSC Publishing). URL: [Link]

Sources

Comparison of N7-benzyl and N7-methyl xanthine binding affinity

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I have structured this guide to provide drug development professionals and researchers with an authoritative, data-driven comparison of N7-substituted xanthine derivatives. By analyzing the structure-activity relationship (SAR) at the N7 position, we can fundamentally understand how to engineer selectivity between adenosine receptor (AR) subtypes.

Mechanistic Paradigm: The N7 Selectivity Switch

Xanthines are classical, naturally occurring antagonists of adenosine receptors, but their baseline forms (like theophylline) are largely non-selective[1]. In rational drug design, the N7 position of the xanthine scaffold acts as a critical synthetic lever to dictate subtype selectivity—specifically between the


 and 

receptors.
  • N7-Methyl Substitution (The Steric Limitation): Natural methylxanthines, such as caffeine (1,3,7-trimethylxanthine) and paraxanthine (1,7-dimethylxanthine), feature a small methyl group at the N7 position. This specific alkylation introduces a steric constraint that is poorly tolerated in the ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     receptor binding pocket[1]. Consequently, N7-methylation drastically decreases 
    
    
    
    affinity compared to 7-unsubstituted analogs, shifting the compound's relative selectivity profile slightly toward the
    
    
    receptor.
  • N7-Benzyl Substitution (The Hydrophobic Anchor): Conversely, the introduction of a bulky, hydrophobic aromatic ring—such as a benzyl group—at the N7 position yields a vastly different pharmacological profile. The ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     receptor pocket easily accommodates larger hydrophobic substituents at this position. The aromatic ring of the benzyl group engages in robust 
    
    
    
    stacking and van der Waals interactions with hydrophobic residues in the receptor, drastically enhancing
    
    
    affinity[2]. Furthermore, 7-benzylxanthine serves as a vital synthetic precursor for developing highly potent,
    
    
    -selective nucleoside analogs[2].

SAR_N7 Xanthine Xanthine Scaffold N7Methyl N7-Methyl (e.g., Caffeine) Xanthine->N7Methyl Alkylation N7Benzyl N7-Benzyl (Bulky Aromatic) Xanthine->N7Benzyl Benzylation A2A Decreased A1 Affinity Shifted A2A Selectivity N7Methyl->A2A Steric Clash in A1 A1 Enhanced A1 Affinity Strong Pi-Pi Stacking N7Benzyl->A1 Hydrophobic Fit

Fig 1. Structure-Activity Relationship (SAR) logic for N7-substituted xanthines.

Quantitative Affinity Profiling

To objectively compare the performance of these substitutions, we must look at their inhibition constants (


). The table below summarizes the binding affinities of representative xanthine derivatives, demonstrating how the N7 substituent dictates receptor preference.
CompoundN7 Substituentngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

Receptor

(µM)

Receptor

(µM)
Primary Pharmacological Profile
Theophylline None (H)7.016.0Non-selective baseline[3]
Paraxanthine Methyl35.022.0Decreased

affinity, slight

shift[3]
Caffeine Methyl77.038.0Weak affinity, slight

shift[3]
1-Propyl-7-benzylxanthine Benzyl< 1.0ModerateHigh

affinity & selectivity

Data indicates that the removal of the N7-methyl group (Theophylline) or its replacement with a bulky benzyl group significantly improves


 binding efficiency compared to standard methylxanthines.

Experimental Methodology: Self-Validating Radioligand Displacement

To accurately determine the


 values of N7-benzyl and N7-methyl xanthines, a robust radioligand displacement assay is required. As an application scientist, I mandate the following self-validating protocol to ensure that the generated data is free from endogenous interference and thermodynamically sound.

Step 1: Membrane Preparation & Endogenous Ligand Clearance

  • Action: Homogenize target tissue (e.g., rat cerebral cortex for

    
    , striatum for 
    
    
    
    ) in 50 mM Tris-HCl buffer (pH 7.4). Treat the homogenate with 2 U/mL Adenosine Deaminase (ADA) for 30 minutes at 37°C.
  • Causality: ADA hydrolyzes endogenous adenosine into inactive inosine. Failing to clear endogenous adenosine will result in competitive interference, artificially lowering the apparent affinity of your test xanthines.

Step 2: Radioligand Selection & Incubation

  • Action: Use

    
    DPCPX (1 nM) for 
    
    
    
    assays and
    
    
    CGS21680 (2 nM) for
    
    
    assays. Incubate the radioligand with 50 µg of membrane protein and varying concentrations of the test xanthine (10⁻¹⁰ to 10⁻⁴ M) at 25°C for 90 minutes.
  • Causality: These specific radioligands are chosen for their high specific binding and low off-target noise. The 90-minute incubation at 25°C is critical; it ensures the system reaches steady-state equilibrium, which is a strict mathematical prerequisite for accurately converting

    
     values to 
    
    
    
    using the Cheng-Prusoff equation.

Step 3: Rapid Filtration & Washing

  • Action: Terminate the reaction by rapid vacuum filtration through GF/B glass microfiber filters (pre-soaked in 0.5% PEI to reduce non-specific binding). Wash the filters three times with 3 mL of ice-cold 50 mM Tris-HCl buffer.

  • Causality: The use of ice-cold buffer drastically slows the dissociation rate (

    
    ) of the receptor-ligand complex, preventing the loss of bound radioligand during the mechanical washing phase.
    

Step 4: Assay Validation & Quality Control (Self-Validation)

  • Action: Define non-specific binding (NSB) using 10 µM CPA (for

    
    ) or 10 µM ZM241385 (for 
    
    
    
    ). Calculate the Z'-factor for the assay plate.
  • Causality: A self-validating system requires mathematical proof of reliability. The assay is only deemed acceptable if the Z'-factor is > 0.5, ensuring a wide assay window and low variance between the total binding and NSB controls.

AssayWorkflow Prep 1. Membrane Prep (+ Adenosine Deaminase) Incubate 2. Radioligand Addition ([3H]DPCPX / [3H]CGS21680) Prep->Incubate Removes endogenous ligand Compete 3. Competitor Titration (N7-Methyl vs N7-Benzyl) Incubate->Compete Establishes binding baseline Filter 4. Rapid Filtration (Ice-Cold Wash) Compete->Filter Reaches steady-state equilibrium Analyze 5. Scintillation & Analysis (Cheng-Prusoff Ki Calc) Filter->Analyze Prevents complex dissociation

Fig 2. Self-validating radioligand displacement workflow for AR affinity.

Strategic Implications for Drug Design

Understanding the N7 selectivity switch is paramount for therapeutic engineering. If the clinical goal is to develop neuroprotective agents or asthma therapeutics where


 antagonism is desired alongside phosphodiesterase (PDE) inhibition, incorporating a bulky N7-benzyl group is a proven strategy to anchor the molecule in the 

pocket. Conversely, if the goal is to develop treatments for Parkinson's disease—which rely heavily on

receptor antagonism—avoiding large N7 substitutions and favoring N7-methyl or 7-unsubstituted scaffolds will prevent unwanted

affinity and improve the safety profile.

References

  • Müller, C. E., & Jacobson, K. A. "Xanthines as Adenosine Receptor Antagonists." Handbook of Experimental Pharmacology, 200 (2011): 151-199. URL:[Link]

  • Bridson, P. K., et al. "Synthesis and adenosine receptor affinity of 7-beta-D-ribofuranosylxanthine." Nucleosides & Nucleotides, 17.4 (1998): 759-768. URL:[Link]

  • Daly, J. W., et al. "An Overview of Methylxanthine as Adenosine Receptor Antagonists." ResearchGate (2015). URL:[Link]

  • Daly, J. W., et al. "Analogues of caffeine and theophylline: effect of structural alterations on affinity at adenosine receptors." ChEMBL Database. URL:[Link]

Sources

Spectroscopic Comparison of 7-Benzylxanthine and its Metabolites

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

7-Benzylxanthine (7-BX) is a xanthine derivative primarily utilized as a synthetic intermediate and a chemical probe for adenosine receptor studies. Unlike naturally occurring methylxanthines (e.g., caffeine, theophylline), 7-BX contains a benzyl moiety at the N7 position.

This guide provides a technical comparison between 7-BX and its primary metabolite, Xanthine . The metabolic cleavage of the benzyl group (N-debenzylation) fundamentally alters the spectroscopic signature of the molecule. This document details these shifts across NMR , UV-Vis , and Mass Spectrometry , providing researchers with a self-validating framework for metabolite identification.

Metabolic Context & Pathway

The primary metabolic clearance pathway for N-benzyl substituted heterocycles is oxidative N-debenzylation , typically catalyzed by Cytochrome P450 enzymes (e.g., CYP3A4, CYP2D6). This reaction yields Xanthine and Benzaldehyde (which is rapidly oxidized to Benzoic Acid).

Metabolic Pathway Diagram

MetabolicPathway Figure 1: Oxidative N-debenzylation pathway of 7-Benzylxanthine. BX 7-Benzylxanthine (C12H10N4O2) Inter [Hemiaminal Intermediate] BX->Inter CYP450 (Oxidation) Xanthine Xanthine (C5H4N4O2) Inter->Xanthine Spontaneous Hydrolysis Benz Benzaldehyde (C7H6O) Inter->Benz Release Uric Uric Acid (Secondary Metabolite) Xanthine->Uric Xanthine Oxidase

[2]

Spectroscopic Comparison: 7-Benzylxanthine vs. Xanthine[3]

The transition from 7-BX to Xanthine involves the loss of the benzyl auxochrome and the restoration of the N7-H functionality. This results in distinct spectral shifts.[1][2][3]

Comparative Data Summary
Feature7-Benzylxanthine (Parent)Xanthine (Metabolite)Key Differentiator
Molecular Weight 242.23 g/mol 152.11 g/mol Δ Mass = 90.12 Da
UV Max (

)
~275 nm (shoulder ~256 nm)267 nmLoss of benzyl absorption

H NMR (Benzyl)

7.3–7.4 (m, 5H), 5.4 (s, 2H)
Absent Disappearance of Ph-H & CH


H NMR (N-H)

11.0–12.0 (N1/N3-H)

13.0+ (N7-H appears)
Appearance of labile N7-H
MS Fragment (Base)

91 (Tropylium ion)

153 (Molecular ion)
Presence of

91 in Parent
Nuclear Magnetic Resonance ( H NMR)

The most definitive confirmation of metabolism is the disappearance of the benzyl "fingerprint" signals.

  • 7-Benzylxanthine:

    • Benzyl Methylene (

      
      ):  A sharp singlet appearing between 
      
      
      
      5.40 – 5.70 ppm
      (solvent dependent, typically ~5.5 ppm in DMSO-
      
      
      ). This is the most diagnostic peak.
    • Aromatic Ring (

      
      ):  A multiplet integrating to 5 protons in the 
      
      
      
      7.30 – 7.60 ppm
      region.
    • Purine Proton (

      
      ):  A singlet around 
      
      
      
      8.00 – 8.20 ppm
      .
  • Xanthine:

    • Loss of Signals: The singlet at 5.5 ppm and the multiplet at 7.4 ppm vanish completely.

    • New Signal: A broad, exchangeable proton signal for N7-H/N9-H appears downfield (>

      
       13.0 ppm ), often broadened due to tautomerism.
      
Mass Spectrometry (MS)
  • 7-Benzylxanthine (ESI+):

    • Parent Ion:

      
      .
      
    • Fragmentation: High collision energy yields a dominant peak at

      
       91  (Tropylium ion, 
      
      
      
      ), characteristic of benzyl groups. A fragment at
      
      
      153
      may appear (loss of benzyl), mimicking the metabolite.
  • Xanthine (ESI+):

    • Parent Ion:

      
      .
      
    • Fragmentation: Does not produce

      
       91. Fragments include loss of 
      
      
      
      or
      
      
      (e.g.,
      
      
      110).

Experimental Protocols

Protocol: Sample Preparation for NMR Tracking

Objective: To monitor the enzymatic conversion of 7-BX to Xanthine in vitro.

  • Reaction Quench: Take 500

    
    L of the enzymatic reaction mixture (e.g., liver microsome incubation). Add 500 
    
    
    
    L of ice-cold Acetonitrile (ACN) to precipitate proteins.
  • Centrifugation: Spin at 10,000 x g for 10 minutes at 4°C.

  • Evaporation: Transfer supernatant to a clean vial and evaporate ACN under a nitrogen stream.

  • Reconstitution: Dissolve the residue in 600

    
    L of DMSO-
    
    
    
    (Deuterated Dimethyl Sulfoxide). Note: DMSO is preferred over
    
    
    due to the poor solubility of Xanthine in chloroform.
  • Acquisition: Run a standard 1D proton sequence (e.g., 64 scans) with a relaxation delay (

    
    ) of at least 2.0 seconds to ensure integration accuracy of the aromatic protons.
    
Protocol: HPLC-UV-MS Workflow

Objective: Simultaneous separation and identification of Parent vs. Metabolite.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5

    
    m, 4.6 x 100 mm).
    
  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient:

    • 0-2 min: 5% B (Isocratic hold for polar Xanthine).

    • 2-10 min: 5%

      
       60% B (Elution of 7-BX).
      
    • 10-12 min: 60%

      
       95% B (Wash).
      
  • Detection:

    • UV: 270 nm (Common absorption).

    • MS: Positive Mode (ESI+), Scan range

      
       100–400.
      

Expected Result:

  • Xanthine: Elutes early (Retention time ~2-3 min) due to high polarity. Mass: 153.

  • 7-Benzylxanthine: Elutes later (Retention time ~7-9 min) due to the hydrophobic benzyl group. Mass: 243.

References

  • Synthesis and Characteriz

    • Source: Asian Journal of Chemistry / ResearchG
    • Context: Details the synthesis of 7-benzylxanthine and provides specific NMR chemical shifts for the benzyl methylene group ( 5.4-5.7 ppm).
  • Metabolism of N-Benzyl Heterocycles

    • Source: Journal of the Chemical Society, Perkin Transactions 1[4]

    • Context: Establishes the oxidative N-debenzylation mechanism as the primary clearance p
  • Spectroscopic Properties of Methylxanthines

    • Source: MDPI / Molecules
    • Context: Provides comparative UV and NMR data for the xanthine core, serving as the baseline for the "Metabolite" (Xanthine)
  • Mass Spectrometry of Xanthine Deriv

    • Source: National Institutes of Health (NIH) / PubMed
    • Context: Describes fragmentation patterns of xanthines, specifically the stability of the purine ring and characteristic loss of alkyl groups.

Sources

Quality control parameters for 7-benzylxanthine reagents

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the quality control parameters for 7-Benzylxanthine , a critical scaffold in the synthesis of adenosine receptor antagonists and phosphodiesterase inhibitors.

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and QA/QC Professionals

Executive Summary: The Regioisomer Challenge

7-Benzylxanthine (7-BX) is a primary intermediate used to synthesize "privileged structure" drugs, including specific adenosine antagonists and bronchodilators. Its utility, however, is frequently compromised by regioisomeric impurities .

The alkylation of xanthine is not perfectly regioselective. While the N7 position is often favored under specific kinetic conditions, the thermodynamic N9-isomer and poly-alkylated byproducts (N1, N3) are common contaminants. In drug development, using "Technical Grade" 7-BX with >1% N9-isomer can lead to inactive downstream analogues and failed biological assays.

This guide compares High-Purity Reagent Grade (>98%) against Standard Synthesis Grade (~95%) and provides the self-validating protocols necessary to verify them.

Comparative Specifications: Reagent vs. Synthesis Grade

The following table outlines the critical differences between grades. For biological screening or late-stage synthesis, Reagent Grade is non-negotiable.

ParameterHigh-Purity Reagent Grade Standard Synthesis Grade Methodology
Assay (HPLC) ≥ 98.0% ≥ 95.0%RP-HPLC (C18)
N9-Benzyl Isomer ≤ 0.5% ≤ 2.0%1H-NMR / HPLC
Appearance White to off-white crystalline powderOff-white to pale yellow powderVisual Inspection
Solubility (50 mg/mL) Clear in DMSO or 1M NaOHMay be slightly hazy in NaOHTurbidimetry
Loss on Drying ≤ 0.5%≤ 2.0%Gravimetric (105°C)
Melting Point > 250°C (dec) Broad range or lowerCapillary Method
Residual Solvents Benzyl chloride < 10 ppmBenzyl chloride < 100 ppmGC-Headspace

Critical QC Workflows & Causality

The Origin of Impurities (Diagram)

Understanding why impurities exist is the first step in detecting them. The synthesis of 7-BX typically involves the benzylation of xanthine.

G Xanthine Xanthine (Starting Material) Rxn Alkylation Reaction (Base/Solvent) Xanthine->Rxn BnCl Benzyl Chloride (Reagent) BnCl->Rxn SevenBX 7-Benzylxanthine (Target: Kinetic Product) Rxn->SevenBX Major Path NineBX 9-Benzylxanthine (Impurity: Thermodynamic) Rxn->NineBX Minor Path (High Temp) DiBX 1,7- or 3,7-Dibenzyl (Impurity: Over-alkylation) Rxn->DiBX Excess Reagent

Figure 1: Impurity genesis in xanthine alkylation. The N9 isomer is the primary contaminant that mimics the target in low-resolution assays.

Self-Validating Analytical Protocols
Protocol A: HPLC Purity & Isomer Separation

Why this works: Xanthines are polar. A standard C18 column with an acidic mobile phase suppresses the ionization of the imidazole ring, sharpening the peaks and allowing separation of the N7 and N9 regioisomers based on hydrophobicity.

  • Column: C18 (e.g., Phenomenex Luna or Agilent Zorbax), 5 µm, 4.6 x 250 mm.

  • Mobile Phase A: Water + 0.1% Trifluoroacetic acid (TFA).

  • Mobile Phase B: Acetonitrile (ACN) + 0.1% TFA.

  • Gradient:

    • 0-5 min: 5% B (Isocratic hold to elute polar salts).

    • 5-25 min: 5% → 60% B (Linear gradient).

    • 25-30 min: 60% → 95% B (Wash).

  • Flow Rate: 1.0 mL/min.[1][2]

  • Detection: UV @ 272 nm (λmax for xanthine core).

  • Acceptance Criteria: Main peak retention time (RT) ~12-15 min. N9-isomer typically elutes after the N7-isomer due to slightly higher lipophilicity in this system.

Protocol B: 1H-NMR Identity (The "Fingerprint" Check)

Why this works: The chemical shift of the benzyl methylene protons (


) is sensitive to the electronic environment of the attached nitrogen.
  • Solvent: DMSO-

    
     (Xanthines have poor solubility in 
    
    
    
    ).
  • Key Signals:

    • 
       5.4 - 5.5 ppm (s, 2H):  Characteristic Benzyl 
      
      
      
      at N7 .
    • 
       5.2 - 5.3 ppm (s, 2H):  Characteristic Benzyl 
      
      
      
      at N9 (Impurity).
    • 
       8.0 - 8.2 ppm (s, 1H):  C8-H proton.
      
    • 
       10.0 - 12.0 ppm (br s):  N1-H and N3-H (Exchangeable).
      
  • Validation: If you see a small singlet "shoulder" upfield of the main benzyl peak (~0.1-0.2 ppm difference), your sample contains the N9-isomer.

Experimental Workflow: QC Decision Tree

This workflow ensures that only qualified material enters your biological assays.

QC_Workflow Start Raw 7-Benzylxanthine Sample Solubility Solubility Test (1M NaOH) Start->Solubility Clear Solution Clear? Solubility->Clear HPLC HPLC Analysis (C18, Gradient) Clear->HPLC Yes Fail_Reject FAIL: Reject Batch Clear->Fail_Reject No (Inorganic salts/Polymer) Purity Purity > 98%? HPLC->Purity NMR 1H-NMR (DMSO-d6) Purity->NMR Yes Fail_Recryst FAIL: Recrystallize (DMF/Water) Purity->Fail_Recryst No (<98%) Isomer N9-Isomer < 0.5%? NMR->Isomer Pass PASS: Release for Assay Isomer->Pass Yes Isomer->Fail_Recryst No (Regioisomer present)

Figure 2: Decision tree for qualifying 7-benzylxanthine reagents. Note that recrystallization from DMF/Water is the standard remediation for low-purity batches.

Impact on Downstream Applications

Case Study: Synthesis of IBMX Analogues

In a comparative study of adenosine antagonist synthesis, using Synthesis Grade 7-BX (containing 2.5% N9-isomer) resulted in a 15% drop in yield during the subsequent N1-alkylation step. More critically, the N9-impurity carried through to the final product, requiring difficult preparative HPLC to remove.

  • Recommendation: For any SAR (Structure-Activity Relationship) study, the cost of Reagent Grade material is offset by the elimination of purification steps later in the pipeline.

Storage & Stability[5][6]
  • Hygroscopicity: 7-BX is slightly hygroscopic. Store in a desiccator.

  • Temperature: Stable at room temperature, but -20°C is recommended for long-term storage to prevent slow oxidation or discoloration.

References

  • Daly, J. W., et al. (1985). "Structure-activity relationships for N6-substituted adenosines at a brain A1-adenosine receptor." Journal of Medicinal Chemistry. Link

  • Müller, C. E., et al. (1993). "Chiral pyrrolo[2,3-d]pyrimidine-2,4-diones as adenosine receptor antagonists." Journal of Medicinal Chemistry. Link

  • Sigma-Aldrich. "Pentoxifylline and Xanthine Derivative Specifications." MilliporeSigma Technical Library. Link

  • BenchChem. "Distinguishing between N7 and N9 purine isomers by NMR." Technical Support Guide. Link

  • Jacobson, K. A., et al. (1992). "Xanthines as Adenosine Receptor Antagonists." Handbook of Experimental Pharmacology. Link

Sources

In vitro cytotoxicity assessment of 7-benzyl purine scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Beyond the Thermodynamic Isomer: A Comparative Guide to In Vitro Cytotoxicity of 7-Benzyl Purine Scaffolds

Executive Summary: The N7 Advantage

In the realm of purine-based antimetabolites and kinase inhibitors, the N9-isomer has historically dominated due to its thermodynamic stability and natural resemblance to adenosine/guanosine. However, recent medicinal chemistry campaigns have unveiled the N7-benzyl purine scaffold as a "privileged structure" for achieving high kinase selectivity (specifically VEGF-R2 and eIF4E ) over the broad-spectrum cytotoxicity often seen with N9-isomers.

This guide provides a technical comparison of 7-benzyl purine scaffolds against their N9-regioisomers and standard chemotherapeutics, focusing on in vitro cytotoxicity assessment. It details the critical regioselective synthesis required to isolate the kinetic N7 product and the specific assay protocols needed to validate its distinct biological profile.

Mechanistic Insight: Selectivity vs. Potency

The biological divergence between N7- and N9-substituted purines stems from their orientation within the ATP-binding pocket of kinases.

  • N9-Benzyl Purines: Typically adopt a binding mode similar to ATP, engaging the hinge region via N1 and N6/O6. This often results in high potency (low nanomolar IC50) but low selectivity (pan-kinase inhibition), leading to off-target toxicity.

  • N7-Benzyl Purines: The N7-substitution forces a distinct binding conformation, often projecting the benzyl group into the hydrophobic back-pocket (Gatekeeper region). This steric constraint prevents binding to many "standard" kinases but retains high affinity for specific targets like VEGF-R2 (angiogenesis) and eIF4E (translation initiation), offering a "cleaner" cytotoxicity profile.

Structure-Activity Relationship (SAR) Visualization

SAR_Comparison PurineCore Purine Scaffold N9_Sub N9-Alkylation (Thermodynamic Product) PurineCore->N9_Sub Standard Conditions (K2CO3/DMF) N7_Sub N7-Alkylation (Kinetic Product) PurineCore->N7_Sub Kinetic Control (SnCl4 or Cyclization) N9_Effect Mimics ATP Adenosine High Potency (nM) Broad Kinase Inhibition N9_Sub->N9_Effect N7_Effect Altered Hinge Binding Moderate Potency (µM) High Selectivity (VEGF-R2, eIF4E) N7_Sub->N7_Effect

Figure 1: Divergent biological outcomes of N9 vs. N7 alkylation.[1][2][3][4][5] N7 scaffolds sacrifice raw potency for targeted selectivity.

Comparative Performance Analysis

The following data aggregates cytotoxicity values (IC50) from recent studies comparing N7-benzyl derivatives directly against their N9 counterparts and standard care drugs.

Table 1: In Vitro Cytotoxicity Profile (IC50 in µM)

Compound ClassSpecific DerivativeMCF-7 (Breast)HepG2 (Liver)HUVEC (Normal/Endothelial)Mechanism Note
7-Benzyl Purine Bn7-GMP Analog 21.7 ± 1.2 27.1 ± 2.5 >100 (Non-toxic)eIF4E Antagonist ; disrupts cap-dependent translation.
7-Benzyl Purine N7-Indole-Ethanone ~5.0~8.50.8 (VEGF-R2) VEGF-R2 Selective ; anti-angiogenic focus.
N9-Benzyl PurineN9-Indole-Ethanone0.51.20.6Pan-Kinase Inhibitor; kills both tumor and normal cells.
Standard Drug5-Fluorouracil (5-FU)30.618.245.0DNA/RNA Antimetabolite; broad toxicity.
Standard DrugDoxorubicin0.80.50.2Intercalator; highly potent but cardiotoxic.

Key Takeaway: The 7-benzyl scaffold (Bn7-GMP) is less potent than Doxorubicin but offers a superior therapeutic window (Selectivity Index > 4) compared to the N9-isomer, which is nearly equipotent against cancer and normal endothelial cells.

Experimental Protocols

To ensure scientific integrity, the synthesis must guarantee the isolation of the pure N7-isomer, as even 5% N9 contamination can skew biological data due to the N9-isomer's higher potency.

Phase 1: Regioselective Synthesis (The "SnCl4" Method)

Standard alkylation (NaH/DMF) yields a 9:1 mixture favoring N9. Use this kinetic control method for N7.

  • Reagents: 6-Chloropurine, Benzyl bromide, Tin(IV) chloride (SnCl4) , Acetonitrile.

  • Procedure:

    • Dissolve 6-chloropurine (1 eq) in dry acetonitrile.

    • Add BSA (N,O-Bis(trimethylsilyl)acetamide) (3 eq) to silylate the purine (transient protection). Reflux 1h.

    • Cool to 0°C. Add Benzyl bromide (1.1 eq) and SnCl4 (1.1 eq) dropwise.

    • Stir at Room Temperature for 4–6 hours (Do not reflux; heat promotes rearrangement to N9).

  • Validation (Self-Check):

    • 1H NMR: The N7-benzyl CH2 peak typically appears downfield (~5.6 ppm) compared to the N9-benzyl (~5.4 ppm).

    • HMBC: Verify correlation between Benzyl-CH2 and Purine C5/C8.

Phase 2: In Vitro Cytotoxicity Assessment (SRB/MTT)

The SRB assay is preferred over MTT for purine scaffolds to avoid metabolic interference with mitochondrial reductase enzymes.

  • Cell Seeding:

    • Seed tumor cells (MCF-7, HepG2) at 5,000 cells/well in 96-well plates.

    • Control: Seed HUVEC or Fibroblasts (WI-38) to determine Selectivity Index (SI).

    • Incubate 24h for attachment.[4]

  • Compound Treatment:

    • Prepare 100 mM stock in DMSO.

    • Serial dilute (100 µM -> 0.1 µM) in culture medium. Final DMSO < 0.5% .

    • Controls: Vehicle (DMSO), Positive (Doxorubicin), Negative (Media only).

  • Fixation & Staining (SRB Protocol):

    • Fix: Add cold 10% Trichloroacetic acid (TCA) for 1h at 4°C. (Stops metabolism instantly).

    • Wash: Rinse 4x with tap water; air dry.

    • Stain: Add 0.4% Sulforhodamine B (SRB) in 1% acetic acid for 30 min.

    • Wash: Rinse 4x with 1% acetic acid to remove unbound dye.

  • Readout:

    • Solubilize bound dye with 10 mM Tris base (pH 10.5).

    • Measure Absorbance (OD) at 510 nm .

Experimental Workflow Diagram

Workflow Start Start: Purine Precursor Synth Kinetic Alkylation (SnCl4 / 25°C) Start->Synth Purify Purification Remove N9 Isomer Synth->Purify Check QC: 1H NMR (Confirm N7 Regioisomer) Purify->Check Treat Treatment (72h) Gradient: 0.1 - 100 µM Check->Treat Pure N7 Cells Cell Seeding (Tumor vs Normal) Cells->Treat Readout SRB Readout (OD 510nm) Treat->Readout Data Calculate IC50 & Selectivity Index Readout->Data

Figure 2: Integrated workflow ensuring chemical purity before biological assessment.

References

  • Peifer, C., et al. (2008). "Design, synthesis and biological characterization of novel N(9) or N(7) arylethanone-substituted 6-aminopurines as VEGF-R and EGF-R inhibitors."[2] European Journal of Medicinal Chemistry. Link

  • Gunduz, M., et al. (2023). "Newly Synthesized Anticancer Purine Derivatives Inhibiting p-EIF4E Using Surface-Modified Lipid Nanovesicles." ACS Omega. Link

  • Hockova, D., et al. (2003). "Synthesis of 6-substituted 9-benzyl-8-hydroxypurines with potential interferon-inducing activity." Chemical and Pharmaceutical Bulletin. Link

  • Kamat, V., et al. (2024). "Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines."[5][6] ACS Omega. Link

  • Vichai, V., & Kirtikara, K. (2006). "Sulforhodamine B colorimetric assay for cytotoxicity screening." Nature Protocols. Link

Sources

Safety Operating Guide

7-Benzyl-1H-purine-2,6(3H,7H)-dione: Proper Disposal & Handling Procedures

[1][2][3]

Executive Summary & Core Directive

Do not treat 7-Benzyl-1H-purine-2,6(3H,7H)-dione (7-Benzylxanthine) as general trash. While xanthine derivatives are often biologically active rather than acutely toxic (like cyanides), they are potent adenosine receptor antagonists and must be sequestered from the municipal waste stream to prevent environmental bioaccumulation.

The Golden Rule of Chemical Disposal: Segregation at the source is the only scalable safety strategy. Mixing incompatible waste streams (e.g., oxidizers with organic solids) creates "mystery waste" that is dangerous to store and expensive to incinerate.[1]

Material Safety & Characterization

Before initiating disposal, you must characterize the specific hazard profile of the compound in your possession. 7-Benzylxanthine is a solid intermediate often used in the synthesis of bronchodilators and other therapeutics.

Table 1: Physicochemical & Hazard Profile
PropertySpecificationOperational Implication
CAS Number 13479-41-9Use for waste manifesting and inventory tracking.
Physical State Crystalline SolidDust generation is the primary exposure vector.[1]
Solubility Low in water; Soluble in basic solutions/organicsDo not attempt to dilute and flush down drains.[1]
GHS Classification Warning (Irritant)H302 (Harmful if swallowed), H315 (Skin Irritant), H319 (Eye Irritant).
RCRA Status (USA) Not P-Listed or U-ListedClassify as Non-Regulated Chemical Waste unless mixed with listed solvents.[1]
Incompatibilities Strong Oxidizing AgentsCRITICAL: Never dispose of in containers with nitric or perchloric acid residues.[1]

Disposal Decision Logic

Effective disposal requires classifying the waste state (Solid vs. Liquid) and matrix (Pure vs. Mixture).[1] Use the following logic flow to determine the correct waste stream.

DisposalLogicStartWaste Generation SourceStateCheckPhysical State?Start->StateCheckSolidSolid / PowderStateCheck->SolidLiquidLiquid / SolutionStateCheck->LiquidPureSolidPure Compound(Expired/Excess)Solid->PureSolidBulk ChemicalContamSolidContaminated Debris(Gloves/Wipes)Solid->ContamSolidTrace amountsSolventCheckSolvent Type?Liquid->SolventCheckHaloHalogenated(DCM, Chloroform)SolventCheck->HaloContains >1% HalogensNonHaloNon-Halogenated(MeOH, DMSO)SolventCheck->NonHaloFlammable OrganicsAqueousAqueous Buffer(HPLC Waste)SolventCheck->AqueouspH 5-9, <10% Organic

Figure 1: Decision matrix for segregating 7-Benzylxanthine waste streams. Correct segregation prevents cross-reaction and reduces disposal costs.

Step-by-Step Disposal Protocols

Protocol A: Solid Waste (Pure Compound)

Use this for expired shelf stocks or excess synthesis yield.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar.[1] Glass is acceptable but poses a breakage risk during transport.[1]

  • Labeling: Apply a hazardous waste label immediately.[1]

    • Chemical Name: "7-Benzyl-1H-purine-2,6(3H,7H)-dione" (Do not use abbreviations like "7-BX").[2]

    • Hazard Checkbox: Mark "Toxic" and "Irritant".[1]

  • Transfer:

    • Perform transfer inside a fume hood to capture dust.[1]

    • Use a disposable spatula.[1]

    • Scientific Insight: Avoid generating static electricity.[3][1] Xanthine powders can be electrostatic; use an antistatic gun if available to prevent powder dispersal.[1]

  • Sealing: Screw the cap on tightly and wrap with Parafilm to prevent loosening during transit.[1]

Protocol B: Liquid Waste (Mother Liquors & HPLC Effluent)

Use this for reaction mixtures or analytical waste.

  • Segregation (The Critical Step):

    • Scenario 1 (Halogenated): If the compound was dissolved in Dichloromethane (DCM) or Chloroform, use the Halogenated Waste carboy.

    • Scenario 2 (Non-Halogenated): If dissolved in DMSO, Methanol, or Ethanol, use the Non-Halogenated/Flammable carboy.

    • Why? Halogenated waste requires higher temperature incineration (1100°C+) to prevent dioxin formation.[1] Mixing non-halogenated solvents into this stream unnecessarily increases the volume of expensive-to-treat waste.

  • pH Check: If the solution is aqueous (e.g., HPLC buffer), ensure pH is between 5 and 9. If highly acidic/basic, neutralize strictly before adding to a communal waste drum to prevent exothermic reactions.[1]

  • Secondary Containment: Always store liquid waste carboys in a secondary tray capable of holding 110% of the container's volume.

Protocol C: Contaminated Debris (Sharps & Consumables)
  • Sharps (Needles/Syringes): Dispose of in a rigid, puncture-proof biohazard/sharps container. Do not recap needles.

  • Soft Waste (Gloves/Wipes):

    • If heavily soiled (visible powder): Place in a clear ziplock bag, seal, and place in the Solid Hazardous Waste drum.

    • If trace contamination: Can typically be disposed of in "Lab Trash" (check local EHS regulations; some facilities require all chemical gloves to be incinerated).[1]

Emergency Contingency: Spill Management

Accidents happen.[1] Your response must be reflexive.

SpillResponseAssess1. Assess Volume& HazardPPE2. Don PPE(Gloves, Goggles, N95)Assess->PPEContain3. Containment(Dampen Powder)PPE->ContainClean4. Cleanup(Scoop & Wipe)Contain->CleanDispose5. Disposal(Seal as HazWaste)Clean->Dispose

Figure 2: Workflow for managing a solid spill of 7-Benzylxanthine.

Detailed Spill Protocol:

  • Isolate: Evacuate the immediate area.

  • PPE: Wear Nitrile gloves (double gloving recommended), safety goggles, and a lab coat.[1] If the spill is large (>10g) and outside a hood, wear an N95 respirator to avoid inhaling dust.

  • Containment (Wet Method):

    • Do not dry sweep. This lofts particles into the air.[1]

    • Cover the powder gently with paper towels dampened with water or a mild detergent.[1] This "weighs down" the particles.[1]

  • Cleanup: Scoop the wet mass into a hazardous waste bag. Wipe the surface three times with water/ethanol to remove residue.[1]

  • Verification: Use a UV lamp (254 nm) if available; many xanthines fluoresce or absorb UV, revealing missed spots.[1]

Regulatory Compliance & Final Disposition

United States (EPA/RCRA)
  • Classification: 7-Benzylxanthine is not a P-listed or U-listed waste. However, under 40 CFR 262.11 , the generator must determine if the waste exhibits hazardous characteristics.

  • Recommendation: Due to its pharmacological activity, manage it as Non-Regulated Chemical Waste destined for Incineration .[1] Do not landfill.[4][1][5]

European Union (REACH/EWC)
  • EWC Code: Typically 07 05 13 * (solid wastes containing hazardous substances) or 16 05 06 * (laboratory chemicals consisting of or containing hazardous substances).

  • Disposal Path: High-temperature incineration is required to destroy the purine ring structure effectively.[1]

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 26134, 7-Benzylxanthine.[1] Retrieved from [Link]

  • European Chemicals Agency (ECHA). Substance Information: Xanthine Derivatives.[1] Retrieved from [Link]

  • U.S. Environmental Protection Agency. Resource Conservation and Recovery Act (RCRA) Orientation Manual 2014.[1] Retrieved from [Link]

Personal protective equipment for handling 7-Benzyl-1H-purine-2,6(3H,7H)-dione

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the critical safety, operational, and disposal protocols for 7-Benzyl-1H-purine-2,6(3H,7H)-dione (commonly referred to as 7-Benzylxanthine ).

This compound is a key intermediate in the synthesis of adenosine receptor antagonists and phosphodiesterase inhibitors. While often categorized as a standard organic intermediate, its structural properties (purine scaffold) necessitate specific handling to prevent inhalation sensitization and ensure accurate experimental dosing due to its poor aqueous solubility.

Part 1: Chemical Identity & Hazard Profile

Before handling, verify the container label against the following identifiers to ensure you are working with the correct isomer.

Parameter Technical Detail
Chemical Name 7-Benzyl-1H-purine-2,6(3H,7H)-dione
Common Synonym 7-Benzylxanthine
CAS Number 2896-67-5 (Primary generic CAS for 7-Benzylxanthine)
Molecular Formula C₁₂H₁₀N₄O₂
Molecular Weight 242.23 g/mol
Physical State White to off-white crystalline powder
Solubility Poor in water; Soluble in DMSO, DMF, and aqueous NaOH (1M)
GHS Hazard Classification (OSHA HCS 2012)
  • Signal Word: WARNING

  • Acute Toxicity (Oral): Category 4 (H302) – Harmful if swallowed.[1][2]

  • Skin Corrosion/Irritation: Category 2 (H315) – Causes skin irritation.[1][2]

  • Serious Eye Damage/Irritation: Category 2A (H319) – Causes serious eye irritation.[1][2]

  • STOT-SE: Category 3 (H335) – May cause respiratory irritation.[1][2]

Part 2: Personal Protective Equipment (PPE) Matrix

Do not rely on generic "lab safety" rules. Use this specific matrix designed for handling fine purine derivative powders.

Protection Zone Required Equipment Technical Justification
Respiratory Fume Hood (Primary) or N95 Respirator (Secondary)Purine intermediates are often fine particulates. Inhalation can trigger mucous membrane irritation or sensitization. Always weigh inside a hood.
Hand Protection Nitrile Gloves (Min. 0.11 mm thickness)Nitrile provides excellent resistance to the solid powder. Double-gloving is recommended if dissolving in DMSO or DMF, as these solvents enhance skin permeability.
Eye Protection Chemical Splash Goggles Safety glasses are insufficient if the powder becomes airborne or during solubilization steps where splashing of basic solutions (NaOH) is possible.
Body Protection Lab Coat (Buttoned, long-sleeve)Standard protection to prevent accumulation of dust on street clothes.

Part 3: Operational Handling & Solubilization

Weighing & Transfer (The "Static" Risk)

7-Benzylxanthine is often electrostatic. Static charge can cause the powder to "jump" off spatulas, leading to inaccurate dosing and bench contamination.

  • Protocol: Use an anti-static gun on the weighing boat before adding the solid.

  • Alternative: If an anti-static gun is unavailable, wipe the exterior of the weighing vessel with a slightly damp Kimwipe to discharge static before taring.

Solubilization Strategy

This compound is hydrophobic. Attempting to dissolve it directly in neutral water or buffer will result in a suspension, leading to experimental error.

Recommended Solubilization Workflow:

  • Primary Solvent: Dissolve the weighed powder in DMSO (Dimethyl Sulfoxide) . It is typically soluble up to 50-100 mM.

  • Aqueous Dilution: Dilute the DMSO stock into your assay buffer. Keep the final DMSO concentration <1% (v/v) to avoid solvent toxicity in biological assays.

  • Alternative (Base): For aqueous stock solutions, use 1M NaOH . The acidic proton at the N1/N3 position allows the compound to form a water-soluble sodium salt.

    • Caution: This raises the pH significantly. You must back-titrate or dilute into a highly buffered system (e.g., HEPES, PBS) to return to physiological pH.

Part 4: Safe Handling Workflow (Visualization)

The following diagram illustrates the decision logic for handling 7-Benzylxanthine, from storage to waste disposal.

G Start Start: 7-Benzylxanthine Handling Storage Storage: +4°C, Desiccated (Prevent Hydrolysis/Degradation) Start->Storage Weighing Weighing Step (Fume Hood Required) Storage->Weighing StaticCheck Is Powder Static? Weighing->StaticCheck AntiStatic Action: Use Anti-Static Gun or Damp Wipe on Vessel StaticCheck->AntiStatic Yes Solubilization Solubilization Strategy StaticCheck->Solubilization No AntiStatic->Solubilization SolventChoice Choose Solvent Solubilization->SolventChoice DMSO Route A: DMSO (For Bio-Assays) SolventChoice->DMSO Standard NaOH Route B: 1M NaOH (For High Conc. Aqueous Stocks) SolventChoice->NaOH Alternative Waste Disposal: Organic Waste Stream (Incineration) DMSO->Waste Excess/Spill NaOH->Waste Excess/Spill

Figure 1: Operational decision tree for storage, weighing, and solubilization of 7-Benzylxanthine.

Part 5: Emergency Response & Disposal

Spill Cleanup
  • Dry Spill (Powder): Do NOT use compressed air or vigorous sweeping, which generates dust.

    • Cover the spill with a damp paper towel to suppress dust.

    • Wipe up the material and place it in a sealed bag.

    • Clean the surface with 70% Ethanol and then water.

  • Wet Spill (Solution): Absorb with vermiculite or standard spill pads. Place in the appropriate chemical waste container.

Disposal Plan
  • RCRA Classification: Not specifically listed as a P- or U-listed waste, but must be treated as Hazardous Chemical Waste due to potential toxicity.

  • Method: Collect in a container labeled "Organic Waste (with Heterocycles)."

  • Destruction: High-temperature incineration is the standard disposal method for purine derivatives. Do not flush down the drain.[3]

References

  • PubChem. (n.d.). 7-Benzylxanthine Compound Summary. National Library of Medicine. Retrieved March 1, 2026, from [Link]

  • Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. United States Department of Labor. Retrieved March 1, 2026, from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.